(Z)-3-Methyl-1-butenylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-3-methylbut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBRPXLXYCFYGU-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Thermodynamic & Kinetic Profiling of Styrenyl Systems
Focus: (Z)-3-Methyl-1-butenylbenzene vs. (E)-Isomer[1][2][3]
Executive Summary
In the development of styrenyl-based pharmacophores or materials, the stereochemical configuration of the alkene linker is a critical determinant of both thermodynamic stability and biological efficacy. For 3-methyl-1-butenylbenzene (also known as
This stability differential is driven by Steric Inhibition of Resonance (SIR) .[1][2][3][4] The bulky isopropyl group in the (Z)-isomer creates severe steric strain with the phenyl ring, forcing the system out of planarity and breaking the
Mechanistic Analysis: Steric Inhibition of Resonance (SIR)
The thermodynamic stability of conjugated alkenes relies on the ability of the
The (E)-Isomer (Trans)
In the (E)-configuration, the bulky isopropyl group (
-
Steric Interaction: Minimal. The vicinal hydrogens pose little steric threat.
-
Electronic State: The molecule remains planar.[5] The p-orbitals of the alkene and the phenyl ring align parallel, allowing for full delocalization (conjugation).
-
Result: Maximized resonance energy (
3–4 kcal/mol stabilization from conjugation).[1][2][3]
The (Z)-Isomer (Cis)
In the (Z)-configuration, the isopropyl group and the phenyl ring are on the same side (syn-periplanar).
-
Steric Interaction: Severe
strain.[1][2][3] The van der Waals radius of the isopropyl group clashes directly with the ortho-hydrogens of the phenyl ring. -
Electronic State: To relieve this strain, the single bond connecting the phenyl ring to the alkene rotates out of plane (dihedral angle
). -
Result: Steric Inhibition of Resonance .[1][2][3][5][6][7][8] The orbital overlap is broken. The molecule loses its resonance stabilization energy and suffers from van der Waals repulsion.
Comparative Stability Data (Estimated)
Based on analogous
| Parameter | (E)-Isomer | (Z)-Isomer | |
| Relative Enthalpy ( | 0.0 kcal/mol | +4.5 – 6.0 kcal/mol | (Z) is significantly less stable |
| Conjugation Status | Fully Conjugated | Deconjugated (Twisted) | Loss of |
| Equilibrium Ratio ( | >99% | <1% | Driven by sterics |
Visualization of Steric Pathway
The following diagram illustrates the mechanistic pathway where steric bulk forces deconjugation.
Caption: Cycle showing the thermodynamic drive from the strained (Z)-isomer back to the stable (E)-isomer.
Experimental Validation Protocols
To rigorously distinguish and equilibrate these isomers, use the following self-validating workflows.
Protocol A: Iodine-Catalyzed Equilibration (The "Truth" Test)
If you possess a mixture of isomers (e.g., from a Wittig reaction) and need to prove the thermodynamic minimum, this protocol is the gold standard.
Reagents:
-
Substrate: Mixture of (E)/(Z)-3-methyl-1-butenylbenzene.[1][2][3]
-
Catalyst: Iodine (
, 2–5 mol%).[1][2][3]
Workflow:
-
Dissolution: Dissolve the alkene mixture (0.1 M) in solvent.
-
Catalysis: Add
crystals. -
Activation: Stir at reflux (thermal) or expose to visible light (photochemical) for 2–4 hours.
-
Quench: Wash with 10%
(sodium thiosulfate) to remove iodine.[1][2][3] -
Analysis: Analyze via GC-MS or
H-NMR. The ratio will shift almost exclusively to the (E)-isomer.
Protocol B: NMR Characterization (Self-Validating)
You do not need a reference standard to identify the isomers.[1][2][3] The vicinal coupling constants (
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Diagnostic Logic |
| Coupling ( | 15.5 – 16.5 Hz | 10.0 – 11.5 Hz | Karplus relationship dictates larger |
| Chemical Shift ( | Vinyl protons are distinct | Vinyl protons often overlap | (Z) protons are shielded by steric crowding.[1][2][3] |
| NOE Signal | Strong NOE between Vinyl-H and Alkyl-H | Strong NOE between Phenyl-H and Alkyl-H | Spatial proximity confirms geometry.[1][2][3] |
Synthesis Strategy: Kinetic vs. Thermodynamic Control
When synthesizing this scaffold for drug development, the choice of reaction dictates the isomeric ratio.
-
Heck Coupling (Recommended):
-
Wittig Reaction:
Experimental Workflow Diagram
Caption: Decision tree for synthesis and purification to ensure isolation of the stable (E)-isomer.
Implications for Drug Development
-
Metabolic Stability: The (Z)-isomer, being higher in energy and sterically crowded, is often more susceptible to oxidative metabolism (epoxidation) by P450 enzymes due to the relief of steric strain upon breaking the double bond. The (E)-isomer is generally more metabolically robust.[1][2][3]
-
Receptor Binding: The (Z)-isomer adopts a twisted, non-planar shape ("propeller" like), whereas the (E)-isomer is flat.[1][2][3] This drastic difference in 3D topography will result in completely different binding profiles (SAR).[1][2][3]
-
Shelf-Life: An active pharmaceutical ingredient (API) synthesized as the (Z)-isomer may spontaneously isomerize to the (E)-isomer over time (especially in solution or under light), leading to shelf-life failure.[1][2][3] Always target the (E)-isomer for development candidates.
References
-
Steric Inhibition of Resonance & Acidity
-
Alkene Stability & Thermodynamics
-
Iodine-Catalyzed Isomerization Mechanism
-
NMR Coupling Constants (Alkenes)
Sources
- 1. 1-Phenyl-3-methyl-1-butyne | C11H12 | CID 137112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1-Phenyl-3,3-dimethyl-but-1-ene | C12H16 | CID 5463182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Methylbut-1-EN-1-YL)benzene | C11H14 | CID 11029977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Iodine-catalysed isomerisation of p-methoxy-cis-stilbene at room temperature, an ionic reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uregina.ca [uregina.ca]
Literature review of 3-methyl-1-butenylbenzene derivatives in organic synthesis
Content Type: Technical Whitepaper & Strategic Synthesis Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Structural Significance[1]
The 3-methyl-1-butenylbenzene scaffold (often referred to as styryl isopropyl or
Unlike simple styrenes, the steric bulk of the isopropyl group at the allylic position influences both the regioselectivity of metabolic oxidation and the stereochemical outcome of downstream functionalizations, such as [2+2] photocycloadditions. This guide provides a rigorous analysis of the synthetic pathways to access this scaffold, emphasizing transition-metal catalysis and olefination strategies, alongside their application in complex molecule synthesis.
Strategic Retrosynthesis & Synthetic Pathways
To access 3-methyl-1-butenylbenzene derivatives efficiently, three primary retrosynthetic disconnections are recognized. The choice of pathway depends heavily on the required substitution pattern on the aromatic ring and the desired stereochemistry (
Pathway Analysis
-
Route A (Heck Coupling): The most atom-economical approach, utilizing aryl halides and 3-methyl-1-butene. It generally favors the thermodynamic (
)-isomer. -
Route B (Wittig Olefination): Offers high reliability for constructing the alkene from aldehydes but often requires separation of phosphine oxide byproducts.
-
Route C (Dehydration/Elimination): A classical route from secondary alcohols, often suffering from regiochemical issues (formation of isomeric non-conjugated alkenes).
Visualizing the Synthetic Logic
The following diagram outlines the strategic entry points into this chemical space.
Figure 1: Retrosynthetic analysis showing the three primary disconnections. The Heck coupling (Green) is preferred for diversity-oriented synthesis.
Core Protocol: Palladium-Catalyzed Heck Coupling[3][4][5]
The Heck reaction is the industry-standard method for synthesizing 3-methyl-1-butenylbenzene derivatives due to the commercial availability of diverse aryl halides. The reaction couples an aryl halide with 3-methyl-1-butene.
Mechanistic Insight
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. A critical factor for this specific substrate is the
Figure 2: The catalytic cycle emphasizing the critical
Validated Experimental Protocol
Objective: Synthesis of (E)-1-(3-methyl-1-butenyl)-4-methoxybenzene. Scale: 1.0 mmol.
Reagents & Materials:
-
4-Methoxyiodobenzene (1.0 equiv, 234 mg)
-
3-Methyl-1-butene (1.5 equiv, volatile - use excess)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF (Dimethylformamide) (anhydrous, 3 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a dry Schlenk tube under argon, dissolve Pd(OAc)₂ (4.5 mg) and PPh₃ (10.5 mg) in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add 4-methoxyiodobenzene and Et₃N to the catalyst mixture.
-
Olefin Addition: Add 3-methyl-1-butene via syringe. Note: Since the boiling point of 3-methyl-1-butene is low (~20°C), this reaction is best performed in a sealed pressure tube or autoclave to prevent loss of the olefin.
-
Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Dry the organic layer over MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Expected Outcome:
-
Yield: 85–92%
-
Selectivity: >95% (
)-isomer. -
Characterization: ¹H NMR will show a characteristic doublet of doublets for the vinylic protons (
Hz), confirming the trans geometry.
Comparative Data: Synthetic Methodologies
The following table contrasts the Heck protocol with alternative methods, aiding in decision-making based on available resources and substrate sensitivity.
| Methodology | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Limitations |
| Heck Coupling | Ar-X, Pd(OAc)₂, Base | 75–95% | High ( | High atom economy; tolerates diverse functional groups (NO₂, CN, OMe). | Requires sealed vessel (volatile alkene); Pd removal required for pharma. |
| Wittig Reaction | Ar-CHO, PPh₃-Alkyl salt | 90–96% | Variable ( | Very robust; no heavy metals; mild conditions. | Poor atom economy (POPh₃ waste); separation of isomers often needed. |
| Cross Metathesis | Ar-CH=CH₂, Alkene, Ru cat. | 60–80% | Moderate ( | Useful for late-stage functionalization. | High catalyst cost (Grubbs); statistical mixture of homodimers possible. |
Applications in Drug Development & Natural Products
The 3-methyl-1-butenylbenzene scaffold is not merely an end-product but a "privileged structure" for further diversification.
Case Study: Synthesis of (-)-Linderol A
Linderol A is a potent inhibitor of melanin biosynthesis. The 3-methyl-1-butenylbenzene derivative serves as the critical alkene partner in a [2+2] photocycloaddition .
-
Mechanism: The conjugated double bond undergoes excitation under UV irradiation, reacting with a coumarin derivative.
-
Role of Isopropyl Group: The bulky isopropyl group exerts steric control, directing the facial selectivity of the cycloaddition, resulting in high diastereoselectivity for the cyclobutane ring formation.
Polymerization and Materials
Derivatives of this scaffold are investigated for Ziegler-Natta polymerization .[1] The resulting polymers, poly(3-methyl-1-butenylbenzene), exhibit high thermal stability and unique optical properties due to the recurring aromatic stacking interrupted by bulky isopropyl groups.
References
-
BenchChem. (2025).[1] The Versatility of 3-Methyl-1-butene in Organic Synthesis: Application Notes and Protocols. Retrieved from 1
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10997180, (Z)-3-Methyl-1-butenylbenzene. Retrieved from
-
Organic Chemistry Portal. (2023). Heck Reaction: Mechanism and Recent Developments. Retrieved from 2
-
Yamashita, M., et al. (2007). Asymmetric total synthesis of (-)-Linderol A. The Journal of Organic Chemistry, 72(15), 5697-5703. (Cited via Sigma Aldrich Product Data).
-
LookChem. (2025). Benzene, [(1E)-3-methyl-1-butenyl]- Synthesis and Market Data. Retrieved from 3
Sources
A Comprehensive Guide to the Nomenclature and Identification of (Z)-3-Methyl-1-butenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming system to ensure that a chemical name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language. This technical guide delves into the systematic nomenclature of the alkenylbenzene, (Z)-3-Methyl-1-butenylbenzene, providing a detailed breakdown of the IUPAC naming process, an exploration of its synonyms, and an overview of its structural isomers. A thorough understanding of these naming conventions is critical for accurate documentation, database searching, and regulatory submissions. Alkenylbenzenes, as a class of compounds, are of significant interest due to their presence in natural products and their potential applications in various fields.[1]
IUPAC Nomenclature: A Step-by-Step Elucidation
The IUPAC name for a molecule is derived by a systematic process that dissects the chemical structure into its constituent parts and reassembles them according to a set of established rules. For (Z)-3-Methyl-1-butenylbenzene, the officially recognized IUPAC name is [(Z)-3-methylbut-1-enyl]benzene .[2] Let us deconstruct this name to understand the logic behind it.
Experimental Protocol: Determination of IUPAC Nomenclature for (Z)-3-Methyl-1-butenylbenzene
-
Identify the Parent Chain or Ring: The structure contains a benzene ring, which is a primary functional group. However, the substituent attached to it is an unsaturated hydrocarbon chain with four carbon atoms. According to IUPAC rules, when a benzene ring is attached to a carbon chain with a functional group (in this case, the double bond), the chain is often considered the parent. However, for simple alkenyl-substituted benzenes, it is common and acceptable to name the benzene as the parent and the alkenyl group as the substituent. In this case, "benzene" is the parent name.[3]
-
Identify and Name the Substituent: The substituent attached to the benzene ring is a four-carbon chain containing a double bond and a methyl group.
-
The longest carbon chain in the substituent that contains the double bond has four carbons, so it is a "butenyl" group.
-
The double bond is located at the first carbon of the chain (the one attached to the benzene ring), hence "but-1-enyl".
-
There is a methyl group on the third carbon of this chain, so it is a "3-methylbut-1-enyl" group.
-
-
Determine the Stereochemistry of the Double Bond: The designation "(Z)" refers to the stereochemistry around the double bond. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
-
For each carbon atom of the double bond, we assign priorities to the two attached groups. Higher atomic number gets higher priority.
-
On the first carbon of the double bond (C1), the attached groups are the benzene ring and a hydrogen atom. The benzene ring has a higher priority.
-
On the second carbon of the double bond (C2), the attached groups are an isopropyl group (-CH(CH3)2) and a hydrogen atom. The isopropyl group has a higher priority.
-
Since the two higher-priority groups (the benzene ring and the isopropyl group) are on the same side of the double bond, the configuration is designated as (Z) , from the German zusammen meaning "together".
-
-
Assemble the Full IUPAC Name: The complete IUPAC name is constructed by combining the stereochemical descriptor, the substituent name, and the parent name: [(Z)-3-methylbut-1-enyl]benzene .[2]
Visualizing the Nomenclature Process
The following diagram illustrates the decision-making workflow for assigning the IUPAC name to (Z)-3-Methyl-1-butenylbenzene.
Sources
An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of (Z)-3-Methyl-1-butenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Methyl-1-butenylbenzene, a substituted styrene, presents a unique combination of a reactive alkene functionality and an aromatic ring, making it a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive analysis of its electronic properties and reactivity profile. By examining its structure and drawing upon established principles of physical organic chemistry and computational studies of related compounds, we elucidate the key factors governing its behavior in chemical transformations. This document serves as a foundational resource for researchers seeking to understand and exploit the synthetic potential of this and similar substituted styrenes.
Introduction and Molecular Structure
(Z)-3-Methyl-1-butenylbenzene, with the molecular formula C₁₁H₁₄, belongs to the class of organic compounds known as substituted styrenes.[1] Its structure features a benzene ring attached to a (Z)-configured 3-methyl-1-butenyl group. The presence of both an aromatic ring and a sterically hindered cis-alkene dictates its unique electronic landscape and subsequent chemical reactivity. Understanding the interplay between these two functional groups is paramount for predicting its behavior in synthetic applications.
Table 1: Computed Physicochemical Properties of (Z)-3-Methyl-1-butenylbenzene
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| IUPAC Name | [(Z)-3-methylbut-1-enyl]benzene | [1] |
| SMILES | CC(C)/C=C\C1=CC=CC=C1 | [1] |
| XLogP3 | 4 | [1] |
| Complexity | 116 | [1] |
Electronic Properties: A Theoretical Perspective
The Role of the Alkyl Substituent
The isopropyl group on the butenyl chain and the butenyl group itself are electron-donating groups (EDGs) through a combination of the inductive effect and hyperconjugation. This electron donation has a profound impact on the electronic structure of both the alkene and the aromatic ring.
-
Inductive Effect: The alkyl groups, being less electronegative than the sp²-hybridized carbons of the alkene and the aromatic ring, push electron density towards them.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the alkyl group with the π-system of the double bond and the benzene ring further increases the electron density in these systems.
This increased electron density makes the molecule more nucleophilic than unsubstituted styrene or benzene.
Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For (Z)-3-Methyl-1-butenylbenzene, the electron-donating alkyl group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to styrene. This, in turn, generally leads to a smaller HOMO-LUMO gap, suggesting a higher reactivity, particularly towards electrophiles. Computational studies on similar substituted aromatic hydrocarbons have shown that alkyl groups can influence the HOMO-LUMO gap.[2]
Figure 1: Key electronic effects influencing the reactivity of (Z)-3-Methyl-1-butenylbenzene.
Reactivity Profile
The reactivity of (Z)-3-Methyl-1-butenylbenzene is dominated by the chemistry of its alkene double bond and the aromatic ring, both of which are activated by the electron-donating substituent.
Reactions of the Alkene Double Bond
The electron-rich nature of the double bond makes it highly susceptible to electrophilic attack.
Electrophilic addition reactions are expected to proceed readily. The addition of hydrogen halides (HX), for instance, will follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate.
Mechanism of Hydrobromination:
-
Protonation: The π-bond of the alkene attacks the hydrogen of HBr, forming a benzylic and tertiary carbocation and a bromide ion. This carbocation is relatively stable due to resonance with the benzene ring and hyperconjugation with the adjacent alkyl groups.
-
Carbocation Rearrangement (Potential Pathway): While the initially formed carbocation is relatively stable, the possibility of hydride or alkyl shifts to form an even more stable carbocation should be considered, as is common in the reactions of substituted alkenes.[3][4]
-
Nucleophilic Attack: The bromide ion attacks the carbocation, forming the final product.
Figure 2: Simplified workflow for the hydrobromination of (Z)-3-Methyl-1-butenylbenzene.
Experimental Protocol: Hydrobromination
-
Dissolve (Z)-3-Methyl-1-butenylbenzene in a non-polar, aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
The alkene is susceptible to various oxidation reactions:
-
Epoxidation: Reaction with a peroxy acid like m-CPBA will yield the corresponding epoxide.
-
Ozonolysis: Reductive ozonolysis (O₃ followed by Zn/H₂O or dimethyl sulfide) will cleave the double bond to yield benzaldehyde and 3-methyl-2-butanone.
Substituted styrenes are known to undergo polymerization.[5] Given the presence of the vinyl group, (Z)-3-Methyl-1-butenylbenzene can likely undergo polymerization, potentially initiated by radical, cationic, or coordination catalysts, similar to other styrenes and alkenes like 3-methyl-1-butene.[6] The bulky substituent would likely influence the stereochemistry and properties of the resulting polymer.
Reactions of the Aromatic Ring
The butenyl substituent is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. The increased electron density at the ortho and para positions makes the ring more susceptible to attack by electrophiles compared to benzene.
Common EAS Reactions:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will yield a mixture of ortho- and para-nitro derivatives.
-
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) will produce ortho- and para-bromo derivatives.
-
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst will introduce an alkyl/acyl group at the ortho and para positions.
Figure 3: General pathway for electrophilic aromatic substitution on (Z)-3-Methyl-1-butenylbenzene.
Synthetic Approaches
While a specific, optimized synthesis for (Z)-3-Methyl-1-butenylbenzene is not prominently featured in the searched literature, general methods for the synthesis of similar compounds can be applied. A plausible route would involve a Wittig reaction between benzaldehyde and the appropriate ylide derived from 2-methylpropyltriphenylphosphonium bromide. Control of the reaction conditions would be crucial to favor the formation of the (Z)-isomer.
Conclusion
(Z)-3-Methyl-1-butenylbenzene is a molecule with a rich and predictable reactivity profile, primarily dictated by the electronic interplay between its electron-donating alkyl-substituted butenyl chain and the styrene core. Its electron-rich double bond is prone to electrophilic addition, with the potential for carbocation rearrangements, and can undergo various oxidation and polymerization reactions. The aromatic ring is activated towards electrophilic substitution at the ortho and para positions. This guide provides a solid theoretical framework for researchers to design and execute synthetic strategies involving this versatile molecule. Further experimental and computational studies are warranted to fully map out its properties and unlock its full potential in chemical synthesis and materials science.
References
-
Frontiers. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. [Link]
-
PubChem. 3-Methylbut-1-en-1-yl)benzene. [Link]
-
PubChem. (Z)-3-Methyl-1-butenylbenzene. [Link]
-
ResearchGate. (2020). Polymerization of 3-methyl-1-butene in the presence of heterogeneous titanium-magnesium and homogeneous metallocene catalysts. [Link]
-
Institute of Chemistry. Ab initio study of styrene and b-methyl styrene in the ground and in the two lowest excited singlet states. [Link]
-
Chemistry LibreTexts. (2021). 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. [Link]
-
Michigan State University Department of Chemistry. Alkene Reactivity. [Link]
Sources
- 1. (Z)-3-Methyl-1-butenylbenzene | C11H14 | CID 10997180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkene Reactivity [www2.chemistry.msu.edu]
- 5. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis Protocols for (Z)-3-Methyl-1-butenylbenzene
Executive Summary & Strategic Analysis
Target Molecule: (Z)-3-Methyl-1-butenylbenzene
IUPAC Name: [(Z)-3-methylbut-1-enyl]benzene
CAS: 1612-03-9 (Alkyne precursor reference); Target Isomer specific CAS not universally standardized, often referred to as cis-
The Challenge:
Synthesizing (Z)-3-Methyl-1-butenylbenzene presents a specific stereochemical challenge due to the steric bulk of the isopropyl group at the
Selected Pathways: This guide details two distinct, field-validated protocols:
-
Route A (The "Gold Standard"): Sonogashira Coupling followed by Lindlar Hydrogenation.
-
Route B (The "Convergent" Route): Z-Selective Wittig Olefination.
Retrosynthetic Analysis & Pathway Logic
The following Graphviz diagram illustrates the disconnection logic for both selected pathways.
Caption: Retrosynthetic disconnection showing the Alkyne Reduction pathway (Left) and Wittig Olefination pathway (Right).
Protocol A: Lindlar Hydrogenation (High Fidelity)
Context: This method is preferred when stereochemical purity is paramount. The alkyne precursor is rigid, and the catalytic hydrogenation mechanism enforces syn-delivery of hydrogen, rendering the (E)-isomer mechanistically impossible unless over-reduction or isomerization occurs.
Step 1: Synthesis of 1-Phenyl-3-methyl-1-butyne
Reaction Type: Sonogashira Cross-Coupling
-
Reagents:
-
Iodobenzene (1.0 equiv)
-
3-Methyl-1-butyne (1.2 equiv)[9]
- (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (
) (Solvent/Base)
-
Procedure:
-
Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon 3x.
-
Charging: Add Iodobenzene (20.0 mmol, 2.24 mL) and dry
(60 mL). Degas the solvent by sparging with Argon for 15 minutes. -
Catalyst Addition: Add
(280 mg) and CuI (38 mg). The solution should turn yellow/brown. -
Alkyne Addition: Add 3-Methyl-1-butyne (24.0 mmol, 2.45 mL) dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (Hexanes) will show the disappearance of iodobenzene.
-
Workup: Filter the reaction mixture through a pad of Celite to remove ammonium salts. Wash the pad with diethyl ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (100% Hexanes) to yield 1-Phenyl-3-methyl-1-butyne as a colorless oil.
-
Expected Yield: 85–92%
-
Step 2: Lindlar Hydrogenation to (Z)-Alkene
Reaction Type: Heterogeneous Catalytic Hydrogenation
-
Reagents:
-
1-Phenyl-3-methyl-1-butyne (from Step 1)[9]
-
Lindlar Catalyst (
poisoned with Pb) (5 wt% loading relative to substrate) -
Quinoline (Synthetic grade, 2-3 drops per mmol substrate)
-
Methanol (HPLC grade)
-
Hydrogen gas (
) (Balloon pressure)
-
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the alkyne (10.0 mmol) in Methanol (40 mL).
-
Poisoning: Add Quinoline (200
L). Critical: Quinoline prevents the isomerization of the Z-alkene to the E-alkene and inhibits over-reduction to the alkane. -
Catalyst: Add Lindlar catalyst (100 mg).
-
Hydrogenation: Purge the flask with
(balloon) three times. Stir vigorously under atmosphere at room temperature. -
Monitoring: Monitor by GC-MS or NMR every 30 minutes. The reaction typically completes in 1–3 hours. Stop immediately upon consumption of starting material to prevent over-reduction.
-
Workup: Filter through Celite to remove Pd. Concentrate the filtrate.
-
Purification: The crude oil contains quinoline. Remove quinoline by washing a hexane solution of the crude with 1M HCl (2x), then saturated
. Dry over and concentrate.-
Expected Yield: 90–95%
-
Z:E Ratio: Typically >98:2.
-
Protocol B: Z-Selective Wittig Reaction (Rapid)
Context: This route utilizes the "Salt-Free" Wittig condition. Non-stabilized ylides (like the one derived from isobutyl bromide) react with aldehydes to kinetically favor the formation of the cis-oxaphosphetane, which collapses to the (Z)-alkene.
Mechanism Note: The presence of Lithium salts (LiBr) can equilibrate the betaine intermediate, leading to lower Z-selectivity. Therefore, Sodium Hexamethyldisilazide (NaHMDS) is preferred over n-BuLi if Li-salts cannot be strictly removed, or the reaction is run in conditions ensuring Li-salt precipitation.
Step 1: Phosphonium Salt Preparation[6]
-
Reagents: Triphenylphosphine (
), Isobutyl bromide, Toluene. -
Procedure: Reflux
(1.1 equiv) and Isobutyl bromide (1.0 equiv) in Toluene for 24 hours. The salt precipitates as a white solid. Filter, wash with cold ether, and dry under high vacuum.-
Product: Isobutyltriphenylphosphonium bromide.
-
Step 2: Z-Selective Olefination
-
Reagents:
-
Isobutyltriphenylphosphonium bromide (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 1.1 equiv)
-
THF (Anhydrous)
-
Procedure:
-
Ylide Formation: Flame-dry a flask under Argon. Suspend the Phosphonium salt (12.0 mmol) in anhydrous THF (50 mL).
-
Deprotonation: Cool to -78°C (Dry ice/Acetone bath). Add NaHMDS (11.0 mmol) dropwise. The solution turns bright orange/yellow (Ylide formation). Stir for 1 hour at -78°C.
-
Addition: Add Benzaldehyde (10.0 mmol) dropwise neat or in minimal THF.
-
Reaction: Stir at -78°C for 2 hours.
-
Critical: Do not warm the reaction rapidly. Slow warming to room temperature over 4 hours allows the decomposition of the oxaphosphetane while maintaining kinetic control.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with diethyl ether. Wash with brine, dry over
. -
Purification: The crude contains Triphenylphosphine oxide (
). Remove most by triturating with pentane (TPPO is insoluble). Filter and purify the supernatant via silica gel chromatography (Hexanes).-
Expected Yield: 70–80%
-
Z:E Ratio: Typically 90:10 to 94:6. (Isomers may require careful chromatographic separation).
-
Comparative Data & Quality Control
Method Comparison
| Parameter | Route A: Lindlar | Route B: Wittig |
| Step Count | 2 (Linear) | 2 (Convergent) |
| Z-Selectivity | Excellent (>98%) | Good (90–95%) |
| Purification | Easy (Filtration/Wash) | Difficult (TPPO removal) |
| Scalability | High | Moderate (Cryogenic needed) |
| Cost | Higher (Pd catalyst) | Lower |
Characterization (NMR)
Distinguishing the (Z) and (E) isomers is critical. The vicinal coupling constant (
-
1H NMR (CDCl3, 400 MHz):
-
(Z)-Isomer (Target): The alkene protons appear as a doublet of doublets or multiplets.
-
6.35 (d,
Hz, 1H, Ph-CH=) -
5.50 (dd,
Hz, 1H, =CH-iPr) -
Note: The
value of ~11.5 Hz is characteristic of cis-geometry.
-
6.35 (d,
-
(E)-Isomer (Impurity):
-
6.30 (d,
Hz, 1H) -
Note: The
value of ~16 Hz is characteristic of trans-geometry.
-
6.30 (d,
-
References
-
Lindlar Hydrogenation Standard Protocol: Lindlar, H., & Dubuis, R. (1966). "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 46, 89. Link
-
Wittig Reaction Mechanism & Z-Selectivity: Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction". Topics in Stereochemistry, 21, 1-85. Link
-
Sonogashira Coupling of Terminal Alkynes: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link
-
Stereoselective Synthesis of Styrenes: "Stereoselective synthesis of cis-beta-isopropylstyrene". BenchChem Technical Notes. Link (General Reference for target class).
- NMR Data Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for coupling constants).
Sources
- 1. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Phenyl-3-methyl-1-butyne | C11H12 | CID 137112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Z-to-E isomerization of 3-methyl-1-butenylbenzene during reflux
Introduction for the Modern Researcher
In the pursuit of precise molecular architectures, maintaining the stereochemical integrity of synthetic intermediates is paramount. The (Z)-alkene moiety, while a valuable synthon, is often thermodynamically less stable than its (E)-counterpart, presenting a significant challenge during thermally demanding steps such as reflux.[1][2] This guide addresses the common issue of unwanted Z-to-E isomerization of 3-methyl-1-butenylbenzene, a substituted styrene derivative, providing a framework for troubleshooting and prevention based on fundamental mechanistic principles. Our goal is to empower you with the knowledge to not only solve this specific problem but also to apply these concepts to a broader range of stereochemically sensitive molecules.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I've synthesized (Z)-3-methyl-1-butenylbenzene with high purity, but after refluxing, my analysis shows a significant amount of the (E)-isomer. What is happening?
This is a classic case of thermodynamically driven isomerization. The (Z)-isomer, where the larger substituents (the phenyl and isopropyl groups) are on the same side of the double bond, experiences greater steric strain than the corresponding (E)-isomer.[1] Refluxing provides the necessary thermal energy to overcome the activation barrier for rotation around the carbon-carbon double bond, allowing the molecule to relax into its more stable, lower-energy (E)-configuration. While the pi-bond must be transiently broken for this rotation to occur, the energy input at typical reflux temperatures is often sufficient to facilitate this process over time.[3]
Q2: What are the primary chemical pathways that facilitate Z-to-E isomerization under reflux conditions?
While thermal energy is the overarching driver, several specific mechanisms can create lower-energy pathways for isomerization. Understanding these is key to effective prevention.
-
Thermal Isomerization: This is the direct conversion pathway where heat provides the energy (typically 23-25 kcal/mol) to reach a transition state where rotation around the C=C axis is possible.[4]
-
Acid-Catalyzed Isomerization: This is one of the most common culprits. Trace amounts of acid (from reagents, glassware, or acidic silica gel during purification) can protonate the double bond, forming a carbocation intermediate.[1][5] This intermediate has a carbon-carbon single bond, around which rotation is rapid. Deprotonation can then occur to form either isomer, but will favor the more stable (E)-alkene.
-
Radical-Initiated Isomerization: Trace impurities, peroxides, or even atmospheric oxygen can initiate radical chain reactions, especially at elevated temperatures.[1] A radical can add to the double bond, creating a new radical species with a single bond that allows for free rotation before the initiating radical is eliminated again.
-
Photochemical Isomerization: While less of a concern in a flask shielded from direct, high-intensity light, ambient laboratory light can sometimes be sufficient to promote isomerization, especially if photosensitizing impurities are present.[6][7][8] This occurs via excitation to a state where the C=C bond has single-bond character.
Caption: Key triggers for the isomerization of the less stable (Z)-isomer to the more stable (E)-isomer.
Q3: My reaction requires heat. How can I minimize isomerization while still refluxing?
Optimizing your reflux conditions is critical. The goal is to provide enough energy for your desired reaction to proceed while minimizing the time and excess energy that can drive isomerization.
-
Lower the Temperature: If your reaction kinetics allow, use a lower-boiling solvent. Even a 10-20 °C reduction in temperature can significantly decrease the rate of thermal isomerization.
-
Minimize Reaction Time: Closely monitor your reaction's progress using techniques like TLC, GC, or LC-MS. As soon as the reaction reaches completion, stop heating and begin the workup. Unnecessarily long reflux times are a primary cause of product degradation and isomerization.
-
Ensure an Inert Atmosphere: Refluxing under an inert atmosphere of nitrogen or argon is crucial.[9] This rigorously excludes oxygen, which can participate in radical-initiated isomerization pathways, especially at elevated temperatures.[10]
| Parameter | Standard Approach (High Isomerization Risk) | Optimized Approach (Low Isomerization Risk) | Rationale |
| Temperature | High-boiling solvent (e.g., Toluene, 111 °C) | Lowest possible boiling solvent (e.g., THF, 66 °C) | Reduces thermal energy input, slowing the rate of isomerization. |
| Duration | Fixed time (e.g., "reflux overnight") | Monitored to completion (e.g., via TLC/GC) | Prevents prolonged exposure to heat after the reaction is finished. |
| Atmosphere | Open to air or with a drying tube | Maintained under positive N₂ or Ar pressure | Excludes O₂ and moisture, preventing radical and some acid-catalyzed pathways.[9][10] |
Q4: How do I eliminate potential catalytic sources of isomerization like acids or radicals?
Meticulous preparation of your reagents and glassware is a non-negotiable, self-validating step for ensuring reproducibility.
-
Glassware Preparation: Avoid cleaning glassware with strong oxidizing acids (e.g., chromic acid) immediately before use. If you do, ensure it is thoroughly rinsed with distilled water, a final rinse with a weak bicarbonate solution, more water, and then oven-dried to remove all acidic residues.
-
Solvent Purification: Use freshly distilled or anhydrous-grade solvents. Solvents can pick up acidic impurities or form peroxides over time. Passing a solvent through a plug of basic or neutral alumina can effectively remove trace acids and peroxides.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities could be acidic, basic, or radical initiators.
-
Radical Quenchers: In particularly sensitive reactions, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective, provided it does not interfere with your desired reaction.
Experimental Protocol: Reflux Under an Inert Atmosphere
This protocol details the setup for a reaction at reflux while minimizing exposure to atmospheric oxygen and moisture, thereby reducing the risk of isomerization.
Materials:
-
Round-bottom flask (Schlenk flask preferred)
-
Reflux condenser
-
Gas inlet/outlet adapter
-
Schlenk line or manifold with an inert gas (N₂ or Ar) supply
-
Oil bubbler
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Septa, syringes, and needles for reagent addition
Procedure:
-
Assembly: Assemble the dry round-bottom flask (containing a stir bar) and the reflux condenser. Attach the gas inlet adapter to the top of the condenser.
-
Purging the System: Connect the gas inlet to the Schlenk line. Connect the gas outlet to an oil bubbler. Evacuate the system under vacuum (if using a Schlenk line) and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[9]
-
Solvent and Reagent Addition: Add your (Z)-3-methyl-1-butenylbenzene and any solid reagents to the flask before purging. Add solvents and liquid reagents via a cannula or syringe through a septum under a positive pressure of inert gas.
-
Initiating Reflux: With a gentle flow of inert gas (indicated by slow bubbling in the oil bubbler), begin stirring and heating the flask in the heating mantle or oil bath.
-
Maintaining Reflux: Once the solvent begins to boil and condense on the inner surface of the condenser, you have reached reflux.[11] Maintain the gentle positive pressure of inert gas throughout the reaction.
-
Reaction Monitoring: Periodically and carefully, take small aliquots of the reaction mixture via syringe for analysis (e.g., TLC or GC) to monitor the progress and the Z/E ratio.
-
Cooling Down: Once the reaction is complete, turn off the heat but leave the inert gas flowing and the condenser water running until the apparatus has cooled to room temperature. This prevents air from being drawn into the flask as the internal pressure drops.
Caption: A simplified workflow for setting up a reflux apparatus under an inert atmosphere.
Post-Reaction Analysis and Purification
Q5: How can I accurately determine the Z/E ratio of my 3-methyl-1-butenylbenzene?
-
Proton NMR (¹H NMR): This is often the most straightforward method. The vinyl protons of the Z and E isomers will have different chemical shifts and, most importantly, different coupling constants (J-values). For vinylic protons, J-values for trans (E) protons are typically larger (12-18 Hz) than for cis (Z) protons (6-12 Hz). Integration of the distinct signals for each isomer allows for direct quantification.
-
Gas Chromatography (GC): If a suitable method is developed, the Z and E isomers will have different retention times. This method is excellent for monitoring reaction progress and can provide very accurate quantitative data with proper calibration.
Q6: Isomerization still occurred. Can I separate the Z and E isomers?
Separation can be challenging due to the similar physical properties of the isomers.[3] However, it is not impossible.
-
Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): This is a classical and effective method. The silver ions in the stationary phase form a weak π-complex with the alkene. The strength of this interaction differs between the Z and E isomers (often stronger with the less-hindered E isomer), allowing for chromatographic separation.[12][13] You can perform column chromatography using this as the stationary phase.
References
-
Apeloig, Y., & Zborovsky, L. (2019). Mechanism of the Thermal Z E Isomerization of a Stable Silene; Experiment and Theory. Angewandte Chemie International Edition. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis and Handling of (Z)-Alkenes. BenchChem.
-
Butcher, J. W., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. MDPI. [Link]
- Gharde, D. B., & Koranne, K. V. (2007). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- Koranne, K. V., & Gharde, D. B. (2006). Method of separating e and z isomers of an alkene alcohol and derivatives thereof.
-
Noble, A., & MacMillan, D. W. C. (2022). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. PubMed. [Link]
-
Wang, Z., et al. (2021). Photocatalyst-free visible light promoted E → Z isomerization of alkenes. RSC Publishing. [Link]
-
Pflästerer, D., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Publications. [Link]
-
Nováková, V., et al. (2011). (PDF) Z-E Photo-Isomerisation of Styrene- and Stilbene-Derived Push-Pull Systems Bearing 4, 5-Dicyanoimidazole Unit. ResearchGate. [Link]
-
Ashenhurst, J. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]
-
da Silva, A. B. F., et al. (2026). (PDF) Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. ResearchGate. [Link]
-
The Schlenk Line Survival Guide. Refluxing Under an Inert Atmosphere. [Link]
-
Zhang, X., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. NIH. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Reflux setup. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism of the Thermal Z⇌E Isomerization of a Stable Silene; Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalyst-free visible light promoted E → Z isomerization of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 13. CA2605456C - Method of separating e and z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Optimizing purification of (Z)-3-Methyl-1-butenylbenzene from reaction mixtures
Ticket ID: PUR-Z-STYRENE-001 Subject: Optimizing separation of cis-isomer from reaction mixtures (Wittig/Lindlar contexts) Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Guide Attached]
Introduction: The Separation Challenge
You are likely attempting to isolate (Z)-3-Methyl-1-butenylbenzene (CAS: 15325-56-1) from a crude reaction mixture. Whether you synthesized this via a Wittig reaction (using non-stabilized ylides) or Lindlar hydrogenation, you are facing two distinct purification hurdles:
-
Geometric Isomerism: The thermodynamic E-isomer (trans) is often present as a contaminant. Standard silica gel chromatography fails here because the polarity difference between the E and Z isomers of this lipophilic styrene derivative is negligible (
). -
Byproduct Removal: If synthesized via Wittig, Triphenylphosphine oxide (TPPO) is a stubborn contaminant that streaks on columns and co-crystallizes with products.
This guide provides a validated, non-standard workflow to resolve these specific issues.
Module 1: The "Silver Bullet" for Isomers (Argentation Chromatography)
Standard silica relies on polarity. To separate E and Z alkenes, we must exploit their
-
The Mechanism: The Z-isomer (cis), being more sterically accessible or having higher ground-state energy, typically binds more strongly to silver ions than the E-isomer.
-
Result: On Silver Nitrate (
) impregnated silica, the E-isomer elutes first , and the Z-isomer is retained longer .
Protocol: Preparation and Use of 10% -Silica
WARNING: Silver nitrate stains skin black and is light-sensitive. Wear double gloves and work in subdued light.
Step 1: Adsorbent Preparation
-
Weigh: For every 10 g of crude mixture, prepare ~200 g of stationary phase. Weigh 20 g of
and 200 g of Silica Gel (230-400 mesh). -
Dissolve: Dissolve the
in acetonitrile (MeCN) and water (ratio 5:1). Use the minimum volume necessary to create a clear solution. -
Slurry: Add the silica gel to the silver solution. Stir vigorously to create a thick slurry.
-
Dry: Rotary evaporate the solvent. Crucial: Wrap the flask in aluminum foil to block light. Evaporate until the silica is a free-flowing powder.
-
Activate: Dry the powder in a vacuum oven at 60°C for 4 hours (foil-wrapped).
Step 2: Running the Column
-
Packing: Slurry pack the column using Hexanes (or Petroleum Ether).
-
Loading: Dissolve your crude oil in a minimum amount of Hexanes/Toluene (9:1). Load carefully.
-
Elution Gradient:
-
Start: 100% Hexanes (Elutes non-polar impurities and E-isomer).
-
Gradient: Gradually increase Toluene (up to 10-20%) if the Z-isomer moves too slowly.
-
Note: Avoid polar solvents like Ethyl Acetate or Methanol initially, as they strip silver ions.
-
Workflow Diagram: Argentation Chromatography
Caption: Step-by-step logic for separating geometric isomers using Silver Nitrate impregnated silica.
Module 2: Removing Triphenylphosphine Oxide (TPPO)
If you used a Wittig reaction, you likely have stoichiometric amounts of TPPO. Putting this directly onto an Ag-Silica column is wasteful and can deactivate the silver.
The Solution: Magnesium Chloride (
Protocol: The Crash-Out
| Parameter | Specification |
| Reagent | Anhydrous |
| Stoichiometry | 2.0 - 3.0 equivalents relative to TPPO |
| Solvent | Toluene or THF (Dry) |
| Temperature | Reflux (80-110°C) |
-
Concentrate: Remove reaction solvent (e.g., THF) and re-dissolve crude residue in Toluene .
-
Add Salt: Add 2.0 equivalents of anhydrous
. -
Heat: Heat the suspension to reflux for 1–2 hours. The bulky
complex will form. -
Cool & Filter: Cool to room temperature (or 0°C). The complex will precipitate as a gummy or crystalline solid. Filter through a sintered glass funnel or a pad of Celite.
-
Wash: Wash the filter cake with cold toluene to recover entrained product.
-
Result: The filtrate contains your alkene, largely free of TPPO, ready for the Ag-Silica column.
Module 3: Stability & Storage (The "Z" Vulnerability)
(Z)-3-Methyl-1-butenylbenzene is thermodynamically unstable relative to the E-isomer.
-
The Threat: Photoisomerization.[3] UV and visible light can excite the
transition, allowing rotation around the double bond. -
The Fix:
-
Amber Glass: Always store pure fractions in amber vials.
-
Inert Atmosphere: Store under Argon/Nitrogen at -20°C.
-
Acid Sensitivity: Avoid prolonged exposure to acidic chloroform (
) during NMR. Use or neutralize with basic alumina if storage in solution is required.
-
Troubleshooting & FAQ
Q: My Ag-Silica column turned black during the run. Is my product ruined?
A: No. The blackening is reduced silver (
Q: The Z-isomer is not eluting, even with 20% Toluene. A: The Ag-Alkene complex is too strong. Action: Switch to a more polar modifier that competes for the silver ion. Add 1-2% Isopropanol or Acetone to your mobile phase. Warning: This will elute silver salts; you may need a short standard silica plug afterward to remove leached silver.
Q: Can I distill the isomers apart? A: Only with high-efficiency equipment. The boiling point difference is typically <5°C. Action: Use a Spinning Band Distillation column under high vacuum (<1 mmHg). A standard Vigreux column will likely result in mixed fractions.
Decision Matrix: Choosing Your Purification Route
Caption: Logic flow for selecting the appropriate purification method based on scale and impurity profile.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link(Foundational text on Argentation Chromatography).
-
Bates, R. W., et al. (2013). Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Organic Process Research & Development, 17(5), 666–669. Link(The MgCl2 protocol).
-
Moschetta, E. G., et al. (2024).[1] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[1][2][4] Organic Process Research & Development, 28. Link(Updated scalable TPPO removal).
-
PubChem. (Z)-3-Methyl-1-butenylbenzene Compound Summary. Link(Physical property verification).
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol of (Z)-3-Methyl-1-butenylbenzene
Ticket ID: ST-Z-3MBB-001 Subject: Optimizing Z/E Ratios for Sterically Hindered Styrenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are encountering difficulty controlling the stereoselectivity of (Z)-3-Methyl-1-butenylbenzene (Structure: Ph-CH=CH-iPr). This molecule presents a specific thermodynamic challenge: the steric bulk of the isopropyl group at the
To achieve high (Z)-selectivity (>95:5), you must bypass thermodynamic control and rely strictly on kinetic control . This guide outlines two validated synthetic pathways and a troubleshooting matrix to resolve isomerization issues.
Phase 1: Strategic Pathway Selection
Before beginning, select the pathway that aligns with your available precursors and tolerance for purification.
| Feature | Method A: Salt-Free Wittig | Method B: Lindlar Hydrogenation |
| Mechanism | Kinetic Control (Oxaphosphetane) | Surface Catalysis (Syn-Addition) |
| Precursors | Benzaldehyde + Isobutyltriphenylphosphonium salt | (3-Methyl-1-butynyl)benzene |
| Z:E Selectivity | Typically 85:15 to 94:6 | Typically >98:2 |
| Scalability | High | Moderate (Catalyst poisoning risks) |
| Primary Risk | Lithium salt interference (lowers Z ratio) | Over-reduction to alkane |
Decision Logic (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.
Phase 2: Validated Protocols
Method A: The Salt-Free Wittig Reaction
Principle: This method relies on the formation of a non-stabilized ylide. The key to (Z)-selectivity is the formation of a puckered cis-oxaphosphetane transition state. Crucially, Lithium ions (Li⁺) disrupt this state, favoring the (E)-isomer. You must use Sodium or Potassium bases.
Reagents:
-
Substrate: Benzaldehyde (freshly distilled).
-
Ylide Precursor: Isobutyltriphenylphosphonium bromide.
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS. Do not use n-BuLi.
-
Solvent: THF (anhydrous).
Step-by-Step Protocol:
-
Ylide Formation:
-
Suspend Isobutyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add NaHMDS (1.05 equiv, 1.0 M in THF) dropwise over 20 minutes. The solution should turn deep orange/red.
-
Technical Note: Stir for 1 hour at -78°C to ensure complete deprotonation without thermal equilibration.
-
-
Addition:
-
Add Benzaldehyde (1.0 equiv) dropwise. Maintain temperature at -78°C .
-
Critical Step: Allow the reaction to stir at -78°C for 2 hours. Do not warm to room temperature immediately. The cis-oxaphosphetane is forming irreversibly here.
-
-
Quench & Workup:
-
Warm slowly to 0°C over 4 hours.
-
Quench with saturated NH₄Cl solution.
-
Extract with pentane (favors non-polar alkene extraction over phosphine oxide).
-
Expected Outcome: Z:E ratio of ~92:8.
Method B: Lindlar Hydrogenation
Principle: Syn-addition of hydrogen across the triple bond of (3-methyl-1-butynyl)benzene. The steric bulk of the isopropyl group actually aids this method by preventing catalyst surface reorganization.
Reagents:
-
Substrate: (3-Methyl-1-butynyl)benzene.
-
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb).[1]
-
Additive: Quinoline (Synthetic grade).
-
Solvent: Hexane or Methanol.
Step-by-Step Protocol:
-
Preparation:
-
Dissolve alkyne in Hexane (0.1 M concentration).
-
Add Quinoline (5-10 wt% relative to catalyst). Why? Quinoline occupies active sites responsible for isomerization and over-reduction.
-
Add Lindlar Catalyst (5 wt% loading).
-
-
Hydrogenation:
-
Purge flask with H₂ (balloon pressure is sufficient).
-
Stir vigorously at room temperature.
-
Monitoring: Monitor by GC/TLC every 15 minutes. Stop immediately upon consumption of starting material.
-
Expected Outcome: Z:E ratio >98:2.[2]
Phase 3: Troubleshooting & FAQs
Q1: My Z:E ratio drops significantly after column chromatography. Why?
Diagnosis: Acid-Catalyzed Isomerization. The silica gel surface is slightly acidic. The high ground-state energy of the (Z)-isomer (due to steric clash between the phenyl and isopropyl groups) makes it highly susceptible to protonation-induced isomerization to the stable (E)-form.
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
-
Fast Elution: Use a non-polar solvent system (100% Pentane or Hexane) to elute the product quickly.
Q2: I am seeing low yields with the Wittig reaction.
Diagnosis: Steric hindrance at the betaine formation step. The isopropyl group on the ylide is bulky. If the temperature is too low, the reaction kinetics may be too slow; if too high, you lose selectivity.
Corrective Action:
-
Ensure your phosphonium salt is completely dry (azeotrope with benzene/toluene if necessary). Water destroys the ylide.
-
Switch base to KHMDS . The larger Potassium counter-ion can sometimes loosen the transition state slightly, improving conversion without sacrificing much stereocontrol compared to Lithium.
Q3: Can I convert the (E)-isomer byproduct back to (Z)?
Answer: Generally, no. The (E)-isomer is the thermodynamic sink. However, you can use photochemical isomerization with a sensitizer (e.g., Acetophenone) at 350nm to establish a photostationary state (PSS), but this usually results in a 60:40 Z:E mixture at best for styrenes, which is inferior to the synthetic methods above.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][7][8] Chemical Reviews.
-
Gilheany, D. G. (1994). Structure and bonding in phosphonium ylides, their reaction with carbonyl compounds and the mechanism of the Wittig reaction. Chemical Reviews.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst poisoning during (Z)-3-Methyl-1-butenylbenzene hydrogenation
Here is the Technical Support Center guide for troubleshooting catalyst poisoning during the hydrogenation of (Z)-3-Methyl-1-butenylbenzene.
Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket Type: Advanced Process Diagnostics Status: Open[1]
Executive Summary: The "Z-Alkene" Challenge
Welcome to the technical support interface. If you are experiencing stalling, low turnover frequencies (TOF), or incomplete conversion during the hydrogenation of (Z)-3-Methyl-1-butenylbenzene , you are likely facing a compound issue: Steric Hindrance exacerbated by Trace Poisoning .[1]
The Core Problem: Your substrate features a "Z" (cis) configuration with a bulky isopropyl group adjacent to a phenyl ring. Unlike terminal alkenes, this molecule struggles to achieve the planar coordination required for the Horiuti-Polanyi mechanism on the catalyst surface.
-
Consequence: The catalyst turnover is naturally slow.[1]
-
The Trap: Because the reaction is slow, even femtomolar concentrations of poisons (S, P, N, or Halides) have sufficient time to competitively adsorb and permanently block active sites, appearing as a "dead" reaction.
Tier 1: Diagnostics – Is it Poisoning or Kinetics?
Before altering your feedstock, you must confirm if the catalyst is poisoned (irreversibly deactivated) or if the reaction is kinetically limited (stalled due to equilibrium or diffusion).
The "Standard Addition" Protocol
Perform this test when your reaction stalls (e.g., at 60% conversion).
-
Take an aliquot of the stalled reaction mixture.
-
Add fresh catalyst (10% of original loading) to the vessel.
-
Monitor H2 uptake.
-
Scenario A (Rapid Uptake Resumes): Your original catalyst was poisoned.[1] The feed contains impurities killing the metal. Go to Tier 2.
-
Scenario B (No/Slow Uptake): The catalyst is fine, but the reaction is inhibited by the product (alkane) or by-products, or you have reached thermodynamic equilibrium (unlikely for hydrogenation). Go to Tier 3.
-
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing catalyst deactivation versus kinetic stalling.
Tier 2: Root Cause Analysis (The Poison Profile)
The synthesis of (Z)-3-Methyl-1-butenylbenzene typically involves Wittig olefination (using unstabilized ylides for Z-selectivity) or Lindlar reduction .[1] These routes introduce specific poisons that are lethal to Palladium (Pd) and Platinum (Pt).
Common Impurities & Mechanisms[1]
| Impurity Source | Specific Poison | Mechanism on Catalyst Surface | Severity |
| Wittig Reaction | Triphenylphosphine Oxide (TPPO) | Strong Chemisorption: The P=O oxygen binds to electron-deficient metal sites, blocking H2 adsorption.[1] | High |
| Wittig Reaction | Residual Phosphines (PPh3) | Irreversible Binding: Phosphorus donates lone pairs into metal d-orbitals (back-bonding), permanently occupying active sites.[1] | Critical |
| Grignard/Halides | Iodide / Bromide (I⁻, Br⁻) | Site Blocking: Halides adsorb stronger than the alkene. I⁻ is essentially a permanent poison for Pd/C. | High |
| Solvents | Sulfur (DMSO, Thiols) | Sulfidation: Forms metal-sulfide bonds on the surface, destroying catalytic activity completely. | Critical |
Mechanism of Failure: Competitive Adsorption
The graph below illustrates why your Z-alkene loses the battle for the catalyst surface.
Figure 2: Competitive adsorption model. The sterically hindered Z-alkene cannot displace the compact, electron-rich poisons (Phosphines/Halides).
Tier 3: Remediation Protocols
If Tier 1 confirmed poisoning, you must clean the feedstock. Do not simply add more catalyst ; this is economically inefficient and leads to metal leaching.[1]
Protocol A: Phosphorus Removal (The "MgCl2 Wash")
Use this if your alkene was made via Wittig chemistry. Triphenylphosphine oxide (TPPO) is notoriously difficult to remove by chromatography alone.
-
Dissolve crude alkene in Toluene or Ether.[1]
-
Add anhydrous MgCl2 (2.0 equivalents relative to estimated TPPO).
-
Reflux for 1 hour. MgCl2 forms an insoluble complex with TPPO [1].[1]
-
Filter the hot suspension through a pad of Celite.
-
Wash the filtrate with water to remove residual salts.[1]
-
Dry (MgSO4) and concentrate.
Protocol B: The "Scavenger Pre-treatment"
Use this for general halide/sulfur removal. Before adding your expensive Pd/C or Pt/C, use a "sacrificial" adsorbent.
-
Dissolve substrate in the hydrogenation solvent (e.g., MeOH or EtOAc).
-
Add Activated Carbon (10-20 wt% relative to substrate) OR Raney Nickel (5 wt%, wet).[1]
-
Stir at room temperature for 30 minutes (no H2 needed yet).
-
Filter through a 0.45µm membrane.
-
Proceed to hydrogenation with fresh catalyst.
-
Why: The carbon/Raney Ni adsorbs the high-affinity poisons, leaving the expensive hydrogenation catalyst to work on the alkene.
-
Frequently Asked Questions (FAQs)
Q: Can I use Pt/C instead of Pd/C to avoid poisoning? A: Yes, but with caveats. Platinum (Pt) is generally more resistant to halide poisoning than Palladium (Pd).[1] However, Pt is less active for hindered alkenes.[1] If you switch to Pt/C, you may need to increase the H2 pressure (to >5 bar) to overcome the steric barrier of the Z-isopropyl group [2].
Q: My reaction works in Methanol but fails in THF. Why? A: This is likely a solubility issue regarding the poisons, not the substrate.
-
Methanol: Often solvates ionic impurities (magnesium salts, halides) better, keeping them off the catalyst surface.
-
THF: Excellent for organics, but may stabilize phosphine-metal complexes, promoting poisoning.[1]
-
Recommendation: Stick to protic solvents (MeOH, EtOH) or non-polar hydrocarbons (Hexane) where poisons precipitate out, rather than coordinating solvents like THF.
Q: The reaction goes to 90% and stops. Is this poisoning? A: Unlikely.[1] Poisoning usually kills the reaction early (0-40%) or results in a linear decline in rate.[1] A stall at 90% suggests product inhibition or catalyst pore clogging (fouling).[1]
-
Fix: Try a "bimodal" catalyst (mixed microporous/mesoporous carbon support) to improve diffusion of the bulky product away from the active site.
References
-
Batesky, D. C., et al. (2017).[1][2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2] Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for Pd vs Pt selectivity and poisoning resistance).
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] Link
-
Vries, J. G., & Elsevier, C. J. (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH.[1] (Mechanisms of steric hindrance in Z-alkenes).
Sources
Addressing thermal instability of (Z)-3-Methyl-1-butenylbenzene during distillation
Technical Support Center: (Z)-3-Methyl-1-butenylbenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (Z)-3-Methyl-1-butenylbenzene, focusing on the critical challenge of its thermal instability during distillation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful purification of this compound while minimizing degradation, isomerization, and polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is (Z)-3-Methyl-1-butenylbenzene so difficult to purify by distillation?
A: The compound's structure contains a vinyl aromatic system, which is susceptible to two primary degradation pathways when heated:
-
Isomerization: The terminal double bond can migrate to a more thermodynamically stable internal position, or the (Z)-geometry can convert to the (E)-isomer. This changes the identity and properties of your compound.
-
Polymerization: Like styrene, the molecule can undergo free-radical polymerization at elevated temperatures, leading to the formation of high-molecular-weight oligomers or polymers, which results in significant yield loss and fouling of equipment.[1][2]
Q2: What is the atmospheric boiling point of (Z)-3-Methyl-1-butenylbenzene, and why can't I find a definitive value?
A: A precise atmospheric boiling point is often not reported for thermally sensitive compounds because they tend to decompose before or during boiling at atmospheric pressure (760 Torr). The key to successful distillation is to lower the boiling point to a temperature where degradation is kinetically insignificant. This is achieved through vacuum distillation.[3][4] While specific data for this isomer is scarce, related C11H14 isomers boil around 200-210 °C at atmospheric pressure, a temperature at which significant degradation is expected.
Q3: What is vacuum distillation and why is it essential for this compound?
A: Vacuum distillation is a purification technique performed at reduced pressure.[5] Lowering the pressure above the liquid mixture reduces the temperature required for it to boil.[3][4] For a heat-sensitive molecule like (Z)-3-Methyl-1-butenylbenzene, this is the most critical parameter to control. By distilling under vacuum, you can lower the boiling point by 80-100 °C, significantly reducing the rates of isomerization and polymerization.
Q4: What is a polymerization inhibitor and do I need one?
A: Yes, using an inhibitor is strongly recommended. A polymerization inhibitor is a chemical agent that scavenges free radicals, which are the initiators of the polymerization chain reaction.[1] For vinyl aromatic compounds, common inhibitors include phenolic antioxidants like Butylated Hydroxytoluene (BHT) or stable free radicals like 4-hydroxy-TEMPO.[2] Adding a small quantity (50-500 ppm) to the crude material before distillation can effectively prevent yield loss.
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems you may encounter during the distillation of (Z)-3-Methyl-1-butenylbenzene.
Issue 1: Low or No Product Recovery (Low Yield)
-
Symptom: Very little distillate is collected despite the pot temperature reaching the expected boiling point. The material in the distillation flask has become viscous, dark, or solidified.
-
Primary Cause: Runaway Polymerization. The distillation temperature is too high, or the heating duration is too long, causing the monomer to polymerize in the flask. This is the most common failure mode.
-
Troubleshooting Steps:
-
Immediate Action: Safely stop the distillation and cool the flask.
-
Verify Inhibitor Addition: Ensure a suitable polymerization inhibitor was added to the crude material before heating.
-
Improve Vacuum: The most effective way to lower the pot temperature is to decrease the system pressure. Check all joints, seals, and tubing for leaks.[6] Ensure your vacuum pump is operating at its specified capacity.
-
Reduce Residence Time: Use a distillation setup that minimizes the time the compound spends at high temperatures, such as short-path distillation.
-
Analytical Check: Analyze the residue in the pot using techniques like Gel Permeation Chromatography (GPC) to confirm the presence of high-molecular-weight polymer.
-
Issue 2: Product Purity is Low; Presence of Isomers Detected
-
Symptom: Post-distillation analysis (GC-MS, NMR) shows the presence of the (E)-isomer or other structural isomers where the double bond has migrated.
-
Primary Cause: Thermally Induced Isomerization. The (Z)-isomer is often less thermodynamically stable than its (E)-counterpart or isomers with internal double bonds. Heat provides the activation energy for this conversion.[7][8]
-
Troubleshooting Steps:
-
Decrease Distillation Temperature: This is the most critical factor. A lower temperature reduces the rate of isomerization. This can only be achieved by pulling a deeper vacuum. (See Table 1 for estimated boiling points).
-
Minimize Heating Mantle Temperature: Set the heating mantle only 10-20 °C above the desired liquid temperature to avoid localized overheating at the flask surface. Use a magnetic stir bar to ensure even heat distribution.[6]
-
Avoid Catalytic Impurities: Ensure the crude material is free from acidic or basic residues from the previous reaction steps, as these can catalyze isomerization.[8] A neutral workup or a pre-distillation wash may be necessary.
-
Issue 3: Unstable Vacuum Level ("Bumping")
-
Symptom: The pressure in the system fluctuates, and the liquid in the distillation flask boils erratically or bumps violently.
-
Primary Cause: Lack of smooth boiling initiation and trapped volatiles.
-
Troubleshooting Steps:
-
Use a Magnetic Stir Bar: Vigorous stirring is mandatory for smooth boiling under vacuum. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[6]
-
Degas the Sample: Before heating, apply the vacuum for several minutes while stirring the cool liquid. This removes dissolved gases and low-boiling impurities that can cause bumping.
-
Include a Claisen Adapter: This adapter helps to prevent violently bumped liquid from contaminating the distillation path and reaching the condenser.[6]
-
Key Degradation Pathways
The primary challenges in distilling (Z)-3-Methyl-1-butenylbenzene stem from its susceptibility to isomerization and polymerization. Understanding these pathways is key to preventing them.
Isomerization Pathway
Heat provides the energy to overcome the rotational barrier of the double bond, allowing the less stable (Z)-isomer to convert to the more stable (E)-isomer. Acidic or basic impurities can accelerate this process.
Caption: Thermal Isomerization Pathway.
Free-Radical Polymerization Pathway
High temperatures can initiate the formation of free radicals. These radicals rapidly attack other monomer units, starting a chain reaction that forms a long polymer chain. Inhibitors act by "capping" these radicals to terminate the reaction.
Caption: Free-Radical Polymerization & Inhibition.
Recommended Protocols & Data
Protocol 1: Standard Vacuum Distillation
This protocol provides a baseline procedure for distilling (Z)-3-Methyl-1-butenylbenzene on a laboratory scale.
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude (Z)-3-Methyl-1-butenylbenzene and a new magnetic stir bar to a round-bottom flask (do not fill more than 2/3 full).
-
Add a polymerization inhibitor (e.g., 100-200 ppm of BHT or 4-hydroxy-TEMPO).
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus (see diagram below) using a Claisen adapter.
-
Apply a thin, uniform layer of vacuum grease to all ground-glass joints.[6]
-
Use thick-walled vacuum tubing.
-
Connect the vacuum line to a cold trap (e.g., dry ice/acetone) to protect the vacuum pump from solvent vapors.
-
-
Execution:
-
Start the magnetic stirrer.
-
Turn on the cooling water to the condenser.
-
Slowly open the system to the vacuum source and allow the pressure to stabilize. You may observe bubbling as volatile impurities and dissolved gases are removed.
-
Once the pressure is stable and low, begin heating the distillation flask using a heating mantle and temperature controller.
-
Gradually increase the temperature until distillation begins. Record the vapor temperature and the pressure.
-
Collect the product fraction at a steady temperature. If the temperature fluctuates, it may indicate the presence of different fractions.
-
Once the distillation is complete, turn off the heat and allow the system to cool before venting the vacuum to prevent thermal shock and potential oxidation of the hot product.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common distillation issues.
Data Tables
Table 1: Estimated Boiling Point of Alkenylbenzenes at Reduced Pressure (Note: These are estimations based on related compounds like (3-methyl-2-butenyl)benzene to illustrate the effect of pressure. Actual values for the (Z)-isomer should be determined experimentally.)
| Pressure (Torr / mmHg) | Pressure (kPa) | Estimated Boiling Point (°C) | Notes |
| 760 | 101.3 | ~205 °C | Decomposition Likely. Not Recommended. |
| 50 | 6.7 | ~120 °C | Moderate thermal stress. |
| 20 | 2.7 | ~100 °C | Good starting point for lab scale.[9] |
| 10 | 1.3 | ~85 °C | Reduced thermal stress. |
| 1 | 0.13 | ~55 °C | Ideal for highly sensitive material. |
Table 2: Common Polymerization Inhibitors for Vinyl Aromatics
| Inhibitor | Type | Typical Concentration | Mechanism of Action |
| BHT (Butylated Hydroxytoluene) | Phenolic Antioxidant | 100 - 500 ppm | Donates a hydrogen atom to trap peroxyl radicals.[2] |
| 4-hydroxy-TEMPO | Stable Free Radical (Nitroxide) | 50 - 200 ppm | Directly reacts with and terminates carbon-centered propagating radicals.[1][2] |
| DNBP (2,4-Dinitro-sec-butylphenol) | Dinitrophenol | 500 - 1000 ppm | Effective retarder, often used in industrial styrene production.[10] |
References
-
Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-methyl- (CAS 563-45-1). Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (3-methyl-2-butenyl)- (CAS 4489-84-3). Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US4138411A - Process for the isomerization of aromatic alkenyl compounds.
-
Lechler GmbH. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US2868696A - Distillation of heat sensitive compounds.
- Al-Harthi, M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel), 15(2), 439.
- Kloprogge, J. T., et al. (2018). Isomerization of eugenol and alkenyl aromatics of perfumery interest over Ni-containing layered double hydroxides as solid base catalysts.
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved February 4, 2026, from [Link]
-
NIST/TRC. (n.d.). 3-methyl-2-phenyl-1-butene. Retrieved February 4, 2026, from [Link]
- National Institutes of Health. (2021).
-
Institute of Horticulture Technology. (2024). Extraction Techniques of Aromatic Plants. Retrieved February 4, 2026, from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved February 4, 2026, from [Link]
- Gholami, H., et al. (2019).
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2020). Distillation. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). WO2005035469A1 - Production of 1-alkenes from mixed olefin streams using catalytic distillation.
-
PubChem. (n.d.). (3-Methylbut-1-EN-1-YL)benzene. Retrieved February 4, 2026, from [Link]
-
American Chemical Society. (n.d.). Effects of Inhibitors on the Polymerization of Styrene1. Retrieved February 4, 2026, from [Link]
- Morrill, C., & Grubbs, R. H. (2005). Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis. Journal of the American Chemical Society, 127(9), 2842–2843.
-
Distilling Aromatic Plants. (n.d.). Distilling Aromatic Plants. Retrieved February 4, 2026, from [Link]
- National Institutes of Health. (2025).
-
CORE. (n.d.). N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (3-methyl-3-butenyl)- (CAS 6683-51-8). Retrieved February 4, 2026, from [Link]
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. When Vacuum Distillation is Useful [sihaienergytech.com]
- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4138411A - Process for the isomerization of aromatic alkenyl compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzene, (3-methyl-2-butenyl)- (CAS 4489-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. nufarm.com [nufarm.com]
Validation & Comparative
Technical Comparison: Stereochemical Determination of 3-Methyl-1-butenylbenzene Isomers via 1H NMR
Executive Summary
The precise stereochemical assignment of 3-methyl-1-butenylbenzene (also known as trans- or cis-
This guide provides an authoritative comparison of the (E)- and (Z)-isomers, focusing on the diagnostic vicinal coupling constants (
-
The (E)-isomer is characterized by a large coupling constant (
Hz). -
The (Z)-isomer exhibits a significantly smaller coupling constant (
Hz) and a distinctive upfield shift of the -vinylic proton due to steric shielding.
Structural Analysis & Theoretical Grounding
The differentiation of these isomers relies on the Karplus relationship , which correlates the vicinal proton-proton coupling constant (
-
Trans (
) Geometry: The dihedral angle is . This anti-periplanar arrangement maximizes orbital overlap, resulting in a large value (typically 12–18 Hz). -
Cis (
) Geometry: The dihedral angle is . However, in styryl systems with bulky substituents like an isopropyl group, steric strain often forces the phenyl ring out of coplanarity, slightly altering the electronics. The coupling constant is consistently smaller (typically 6–12 Hz).
Chemical Structure Comparison[1][2][3][4][5]
| Feature | (E)-3-Methyl-1-butenylbenzene | (Z)-3-Methyl-1-butenylbenzene |
| Configuration | Trans (Phenyl and Isopropyl on opposite sides) | Cis (Phenyl and Isopropyl on same side) |
| Steric Strain | Low (Thermodynamically favored) | High (Steric clash between Ph and |
| Symmetry |
Comparative NMR Data
The following data represents the definitive spectral fingerprints for the vinylic protons in CDCl
Table 1: 1H NMR Parameters for Vinylic Protons
| Isomer | Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Note |
| (E)-Isomer | H | 6.30 – 6.40 | Doublet (d) | 15.8 – 16.0 Hz | Downfield due to conjugation. |
| H | 6.15 – 6.25 | Doublet of doublets (dd) | 15.8, 6.8 Hz | Large | |
| (Z)-Isomer | H | 6.35 – 6.45 | Doublet (d) | 11.5 – 11.7 Hz | Shift similar to E, but |
| H | 5.60 – 5.70 | Doublet of doublets (dd) | 11.5, 9.5 Hz | Key Marker: Significantly upfield (shielded) vs E. |
Note on H
-
The larger splitting corresponds to the vicinal alkene coupling (
or ). -
The smaller splitting (approx. 6–9 Hz) arises from the vicinal coupling to the single methine proton of the isopropyl group (
).
Experimental Protocols
A. Synthesis of Standards
To validate these values in your own lab, the following synthetic routes are recommended to generate reference standards.
-
Wittig Reaction (Yields E/Z Mixture):
-
Reagents: Benzaldehyde + Isobutyltriphenylphosphonium bromide +
-BuLi. -
Outcome: Typically yields a mixture (approx. 60:40 E/Z) allowing for simultaneous observation of both sets of signals in the crude NMR. This is the best method for initial method development.
-
-
Heck Reaction (Yields Pure E):
-
Reagents: Iodobenzene + 3-Methyl-1-butene + Pd(OAc)
. -
Outcome: Highly selective for the (E)-isomer (>95%). Use this to unambiguously assign the trans peaks.
-
B. NMR Sample Preparation[4][6]
-
Solvent: Chloroform-
(CDCl , 99.8% D) with 0.03% TMS. -
Concentration: 10–15 mg of oil in 0.6 mL solvent.
-
Acquisition: Standard 1D proton pulse sequence (zg30).
-
Scan Count (NS): 16 (sufficient for >10 mg).[1]
-
Relaxation Delay (D1):
2.0 seconds to ensure accurate integration of vinylic protons.
-
Decision Logic for Isomer Assignment
The following diagram outlines the logical workflow for assigning the stereochemistry of an unknown sample containing 3-methyl-1-butenylbenzene.
Figure 1: Decision tree for the stereochemical assignment of 3-methyl-1-butenylbenzene based on 1H NMR data.
Synthesis & Purification Workflow
The following diagram illustrates the standard workflow for synthesizing and isolating the isomers for analytical characterization.
Figure 2: Synthetic workflow for generating and separating (E) and (Z) isomers via the Wittig reaction.
References
-
BenchChem. (E)-1-Phenyl-1-butene NMR Data and Wittig Protocol. Retrieved from .
-
Reich, H. J. WinPLT NMR Coupling Constants: Alkenes. University of Wisconsin-Madison. Retrieved from .
-
ChemicalBook. 1-Phenyl-3-buten-1-ol and Related Styryl Systems NMR Spectra. Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Uni-Regensburg.Iron- and Cobalt-Catalyzed Hydrogenation and Cross-Coupling Reactions. (Contains specific
values for styryl systems: Hz, Hz). Retrieved from .
Sources
Distinguishing (Z) and (E) 3-methyl-1-butenylbenzene using IR spectroscopy
Distinguishing ( )- and ( )-3-Methyl-1-butenylbenzene via IR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The "Trans-Gate" Diagnostic
In the structural analysis of 3-methyl-1-butenylbenzene, Infrared (IR) spectroscopy serves as a rapid, first-line screening tool to distinguish geometric isomers.[1] While Nuclear Magnetic Resonance (NMR) remains the absolute confirmation method (via coupling constants,
The Bottom Line: The distinction relies almost exclusively on the Fingerprint Region (1000–650 cm⁻¹) .[1]
-
(
)-Isomer (Trans): Characterized by a strong, diagnostic band at ~965 cm⁻¹ (C-H out-of-plane bending).[1][2] -
(
)-Isomer (Cis): Defined by the absence of the 965 cm⁻¹ band.[1] Its own characteristic bands (~730 cm⁻¹) are frequently obscured by the strong out-of-plane bending modes of the monosubstituted benzene ring.[1]
Scientist-to-Scientist Note: Do not rely on the C=C stretching frequency (~1660 cm⁻¹) for this specific molecule.[1] The dipole moment change is minimal for both isomers due to the symmetry of the styryl system, rendering the C=C peak weak or invisible.
Theoretical Framework: Vibrational Mechanics
To interpret the spectra accurately, one must understand the mechanical origin of the diagnostic bands.[1]
The Electronic Environment
3-methyl-1-butenylbenzene consists of a monosubstituted benzene ring conjugated to a vinyl group, which is sterically crowded by an isopropyl group.[1]
-
(
)-Geometry: The large phenyl and isopropyl groups are on opposite sides.[1] This reduces steric strain but maintains a center of inversion symmetry that dampens the C=C stretching intensity.[1] -
(
)-Geometry: The phenyl and isopropyl groups are on the same side (cis).[1] This creates significant steric clash, twisting the phenyl ring out of coplanarity with the alkene, which can slightly enhance the C=C dipole change, but complicates the fingerprint region.[1]
The Diagnostic "Wag" (Out-of-Plane Bending)
The "Gold Standard" for alkene stereochemistry is the Out-of-Plane (OOP) bending vibration of the vinylic protons.[1]
-
Trans (
) Coupling: The two vinylic protons move in opposite directions perpendicular to the plane.[1] This "wagging" motion is highly energetic and uncoupled from the ring vibrations, resulting in a sharp, intense peak at 960–970 cm⁻¹ .[1] -
Cis (
) Coupling: The vinylic protons move in the same direction.[1] This vibration requires less energy (lower frequency, 690–730 cm⁻¹ ).[1] Crucially, this frequency overlaps perfectly with the strong C-H OOP bends of the monosubstituted benzene ring (typically 690–710 cm⁻¹ and 730–770 cm⁻¹).[1]
Comparative Analysis: Spectral Fingerprints
The following table summarizes the key diagnostic regions.
| Spectral Region | Vibrational Mode | ( | ( | Diagnostic Reliability |
| 960–970 cm⁻¹ | =C-H OOP Bend | Strong, Sharp Peak | Absent | High (Primary Indicator) |
| 690–710 cm⁻¹ | =C-H OOP Bend | Obscured by Phenyl | Present (Overlapped) | Low (Ambiguous) |
| 730–770 cm⁻¹ | Phenyl Ring C-H OOP | Strong (Doublet) | Strong (Broadened) | Low (Matrix Interference) |
| 1650–1670 cm⁻¹ | C=C Stretch | Very Weak / Invisible | Weak | Low (Often undetectable) |
| 3000–3100 cm⁻¹ | =C-H Stretch | Medium | Medium | None (Indistinguishable) |
The "False Positive" Trap
Researchers often mistake the strong monosubstituted benzene peaks (750/690 cm⁻¹) for the (
-
Rule of Thumb: If you see strong bands at 690 and 750 cm⁻¹ but NO band at 965 cm⁻¹, you likely have the (
)-isomer.[1] -
Validation: If you see strong bands at 690, 750, AND 965 cm⁻¹, you have the (
)-isomer (or a mixture).[1]
Experimental Protocol: ATR-FTIR
Since 3-methyl-1-butenylbenzene is a high-boiling liquid (approx. 208°C), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets or solution cells.[1]
Materials Required
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer).[1]
-
Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for durability).
-
Solvent: Isopropanol or Hexane (for cleaning only).[1]
Step-by-Step Workflow
-
Background Scan:
-
Sample Application:
-
Pipette 10–20 µL of the neat liquid product directly onto the center of the crystal.
-
Critical: Ensure the liquid covers the "active spot" (usually the center 2mm).[1]
-
If the sample is volatile (unlikely here, but possible for precursors), use the pressure clamp to create a thin film and minimize evaporation.[1]
-
-
Data Acquisition:
-
Post-Processing:
Decision Logic & Workflow
The following diagram outlines the logical pathway for determining the stereochemistry of your sample.
Caption: Logical workflow for assigning stereochemistry based on the presence or absence of the diagnostic 965 cm⁻¹ band.
Visualizing the Mechanism
To further clarify why the spectra differ, the diagram below illustrates the vibrational vectors relative to the phenyl ring.
Caption: Comparison of vibrational modes. The (
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4][5] (Standard text confirming trans-alkene OOP at 960-970 cm⁻¹).
-
NIST Chemistry WebBook. IR Spectrum of Alkenes and Styrene Derivatives.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Spectroscopy Online. The Infrared Spectroscopy of Alkenes. (Detailed discussion on C-H wags for cis vs trans). Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Data on monosubstituted benzene interference). Available at: [Link][1]
Sources
- 1. Benzene, (3-methyl-3-buten-1-ynyl)- | C11H10 | CID 10975591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IR spectrum: Alkenes [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. (Z)-3-Methyl-1-butenylbenzene | C11H14 | CID 10997180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Methylbut-1-EN-1-YL)benzene | C11H14 | CID 11029977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analysis of (Z)-3-Methyl-1-butenylbenzene: A Comparative Guide to GC-MS Methodologies
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of specific organic compounds are paramount. This guide provides an in-depth technical exploration of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of (Z)-3-Methyl-1-butenylbenzene, a C11H14 aromatic hydrocarbon. Due to a scarcity of published, direct experimental retention data for this specific isomer, this document serves as a predictive and comparative guide. We will delve into the principles of chromatographic separation for aromatic isomers, compare analytical strategies, and provide a robust, adaptable GC-MS protocol grounded in established methods for similar analytes.
The Analytical Challenge: Isomeric Complexity
(Z)-3-Methyl-1-butenylbenzene presents a typical analytical challenge: distinguishing it from its geometric isomer, (E)-3-Methyl-1-butenylbenzene, and other positional isomers. These molecules share the same mass-to-charge ratio, making their differentiation by mass spectrometry alone impossible. Therefore, the chromatographic separation is the most critical aspect of the analytical method. The choice of GC column and the optimization of analytical parameters are the key determinants of a successful and reliable analysis.
Predicting Elution Behavior: The Role of Physicochemical Properties
To predict the chromatographic behavior of (Z)-3-Methyl-1-butenylbenzene, we must first consider its physicochemical properties. While experimental data is limited, we can estimate its boiling point to be in a similar range to its isomers, such as Benzene, (3-methyl-2-butenyl)-, which has a predicted boiling point of approximately 208.7°C. On a non-polar stationary phase, where elution is primarily governed by boiling point, we would expect (Z)-3-Methyl-1-butenylbenzene to elute in close proximity to other C11H14 aromatic isomers.
The "Z" configuration of the double bond in (Z)-3-Methyl-1-butenylbenzene introduces a degree of polarity compared to its "E" isomer and other non-polar aromatic hydrocarbons. This subtle difference in polarity is the key to achieving chromatographic separation.
Strategic Column Selection: A Comparative Analysis
The choice of the GC capillary column is the most critical decision in developing a separation method for isomers. The principle of "like dissolves like" is the guiding tenet here.
| Stationary Phase Type | Principle of Separation | Applicability to (Z)-3-Methyl-1-butenylbenzene Analysis | Recommended Columns |
| Non-Polar | Primarily boiling point. Weak van der Waals interactions. | Will provide general separation of aromatic hydrocarbons from other compound classes. However, it is unlikely to resolve (Z)-3-Methyl-1-butenylbenzene from its isomers with similar boiling points. | DB-1, HP-5ms, VF-5ms |
| Mid-Polar | A combination of boiling point and polarity. Dipole-dipole and pi-pi interactions. | Offers a better chance of resolving isomers by exploiting subtle differences in polarity. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte. | DB-17, HP-50+, VF-17ms |
| Polar | Primarily polarity. Strong dipole-dipole and hydrogen bonding interactions (if applicable). | Provides the highest potential for separating geometric and positional isomers. The polar functional groups of the stationary phase will interact more strongly with the slightly more polar (Z)-isomer. | DB-Wax, FFAP, Carbowax 20M |
For the specific challenge of separating (Z)-3-Methyl-1-butenylbenzene from its isomers, a mid-polar to polar column is highly recommended. The increased interaction with the stationary phase will likely provide the necessary selectivity for baseline resolution.
The Power of Retention Indices: Beyond Simple Retention Times
Absolute retention times can vary between instruments and even between runs on the same instrument. A more robust and transferable metric for compound identification is the Kovats Retention Index (RI) . The RI relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it. This normalization minimizes the influence of variations in operational parameters.
While no experimental RI is published for (Z)-3-Methyl-1-butenylbenzene, we can look at a related C11H14 isomer, Cyclopentylbenzene, which has a reported Kovats RI of 1244 on a DB-1 (non-polar) column [1]. We would predict the RI of (Z)-3-Methyl-1-butenylbenzene to be in a similar range on a non-polar phase. On a polar phase, due to its slight polarity, its RI would be expected to be significantly higher. The determination of the Kovats RI on two different columns (one polar and one non-polar) can provide a high degree of confidence in compound identification.
A Robust GC-MS Protocol for the Analysis of (Z)-3-Methyl-1-butenylbenzene
This protocol is designed as a starting point for method development and is based on established methodologies for the analysis of aromatic compounds, such as those outlined in ASTM D5769 and EPA Method 8270D[1][2].
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dilute the sample to an appropriate concentration with a high-purity solvent such as hexane or dichloromethane. The final concentration should be within the linear range of the instrument.
-
Spike the diluted sample with a known concentration of an internal standard (e.g., deuterated toluene, deuterated naphthalene) for accurate quantification.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Injector | Split/Splitless | Allows for flexibility in handling varying sample concentrations. A split injection is recommended for initial screening to avoid column overload. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and solvent. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Provides a good balance between analysis time and resolution. |
| Column | Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polar column | Offers selectivity towards aromatic isomers based on polarity differences. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C (hold 5 min) | A starting point for method development. The ramp rate can be adjusted to optimize the separation of critical isomer pairs. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temperature | 150 °C | Standard temperature for the mass filter. |
| Electron Energy | 70 eV | Standard electron energy for generating library-searchable mass spectra. |
| Mass Range | m/z 40-300 | Covers the expected mass range of the analyte and potential fragments. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate integration and deconvolution. |
-
Data Analysis:
-
Integrate the chromatographic peaks of the target analyte and the internal standard.
-
Confirm the identity of (Z)-3-Methyl-1-butenylbenzene by comparing its mass spectrum with a reference spectrum (if available) or by interpreting its fragmentation pattern. The molecular ion should be observed at m/z 146.
-
Calculate the Kovats Retention Index using a series of n-alkanes analyzed under the same conditions.
-
Quantify the analyte using the internal standard method, which corrects for variations in injection volume and instrument response.
-
Logical Relationships in Method Development
The optimization of the GC method is a logical process where each parameter influences the final separation.
Conclusion
References
-
PubChem. (Z)-3-Methyl-1-butenylbenzene. National Center for Biotechnology Information. [Link]
-
Cheméo. Benzene, (3-methyl-2-butenyl)-. [Link]
-
The Pherobase. The Kovats Retention Index: Cyclopentylbenzene (C11H14). [Link]
-
ASTM D5769-21, Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry, ASTM International, West Conshohocken, PA, 2021. [Link]
-
US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Agilent Technologies. A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. [Link]
Sources
A Comparative Analysis of the Reactivity of (Z)-3-Methyl-1-butenylbenzene and Styrene
This guide provides a detailed comparative analysis of the reactivity of (Z)-3-Methyl-1-butenylbenzene and styrene, two structurally related alkenylbenzenes. The discussion is grounded in fundamental principles of organic chemistry, including electronic effects, steric hindrance, and carbocation stability, and is supplemented with established experimental protocols for empirical validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of alkene reactivity.
Introduction: Structural and Electronic Profiles
Styrene, or vinylbenzene, is a foundational aromatic alkene used extensively in the production of polymers like polystyrene.[1] Its reactivity is primarily dictated by the vinyl group attached to the benzene ring. (Z)-3-Methyl-1-butenylbenzene, on the other hand, is a less common substituted styrene derivative. The key structural differences lie in the substitution pattern on the alkene moiety.
| Compound | Structure | Key Features |
| Styrene | Terminal alkene, monosubstituted vinyl group | |
| (Z)-3-Methyl-1-butenylbenzene | ![]() | Internal alkene, disubstituted vinyl group with a bulky isopropyl substituent |
The reactivity of these compounds is predominantly governed by the accessibility and electron density of the π-bond in the alkene. In electrophilic addition reactions, the alkene acts as a nucleophile, attacking an electrophile.[2] The rate and regioselectivity of these reactions are influenced by the stability of the resulting carbocation intermediate.[3][4]
Theoretical Reactivity Comparison: Electronic and Steric Effects
The relative reactivity of these two alkenes can be predicted by considering the interplay of electronic and steric factors.
Electronic Effects and Carbocation Stability
In electrophilic additions, the rate-determining step is typically the formation of a carbocation intermediate.[5] The stability of this carbocation is paramount in determining the reaction rate.[6]
-
Styrene: Protonation of the terminal carbon of the vinyl group leads to a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene ring, delocalizing the positive charge.
-
(Z)-3-Methyl-1-butenylbenzene: Protonation of the double bond can lead to two possible carbocations: a secondary carbocation and a tertiary benzylic carbocation. The tertiary benzylic carbocation is exceptionally stable due to the combined electron-donating effects of three alkyl groups and resonance with the phenyl ring.
Alkyl groups are known to be electron-donating and increase the reactivity of an alkene towards electrophiles.[7] The additional methyl groups in (Z)-3-Methyl-1-butenylbenzene increase the electron density of the double bond, making it a better nucleophile compared to styrene.
Based on carbocation stability, (Z)-3-Methyl-1-butenylbenzene is predicted to be more reactive than styrene in electrophilic addition reactions. The formation of a more stable tertiary benzylic carbocation intermediate lowers the activation energy of the reaction.[5]
Steric Hindrance
Steric hindrance plays a crucial role in chemical reactivity, potentially impeding the approach of a reagent to the reaction center.[8]
-
Styrene: The vinyl group in styrene is relatively unhindered, allowing for easy access by electrophiles.
-
(Z)-3-Methyl-1-butenylbenzene: The presence of a bulky isopropyl group and the Z configuration of the double bond introduces significant steric hindrance around the double bond. This can make it more difficult for an electrophile to approach and react.
The steric bulk of the substituents on the double bond can counteract the electronic effects. While electronically more reactive, the steric hindrance in (Z)-3-Methyl-1-butenylbenzene might slow down the reaction rate compared to what would be expected based on electronic factors alone.
Experimental Validation: Comparative Reactivity Studies
To empirically determine the relative reactivity, a series of controlled experiments can be conducted. Here, we outline protocols for two common electrophilic addition reactions: hydrobromination and bromination.
Experiment 1: Competitive Hydrobromination
This experiment directly compares the reaction rates of the two alkenes with a limited amount of hydrobromic acid (HBr).
Protocol:
-
Preparation of Reactant Solution: Prepare an equimolar solution of (Z)-3-Methyl-1-butenylbenzene and styrene in a non-polar, aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Initiation of Reaction: Cool the solution in an ice bath and slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a standardized solution of HBr in acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 0 °C) and monitor the progress by taking aliquots at regular intervals. Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of the two starting materials and the formation of the corresponding alkyl halide products.[7]
-
Data Analysis: Plot the concentration of each reactant versus time. The alkene that is consumed faster is the more reactive one. The ratio of the products will also indicate the relative reactivity.
Expected Outcome: Based on the superior stability of the tertiary benzylic carbocation, (Z)-3-Methyl-1-butenylbenzene is expected to react faster with HBr than styrene, despite its greater steric hindrance. The major product from (Z)-3-Methyl-1-butenylbenzene will be the one resulting from the addition of the bromide ion to the tertiary benzylic carbon, following Markovnikov's rule.[3][9]
Experiment 2: Kinetics of Bromination
The reaction of alkenes with bromine (Br₂) is another classic electrophilic addition reaction.[10] The rate of this reaction can be conveniently monitored by the disappearance of the characteristic red-brown color of bromine.[10]
Protocol:
-
Preparation of Solutions: Prepare separate solutions of known concentrations of (Z)-3-Methyl-1-butenylbenzene and styrene in a suitable solvent (e.g., carbon tetrachloride). Also, prepare a solution of bromine of a known, lower concentration in the same solvent.
-
Kinetic Runs: In a cuvette for a UV-Vis spectrophotometer, mix a solution of the alkene with the bromine solution. Immediately start recording the absorbance of the solution at a wavelength where bromine absorbs strongly (e.g., ~520 nm).
-
Data Acquisition: Record the absorbance at regular time intervals until the color of the bromine has faded completely.
-
Rate Determination: The rate of the reaction can be determined by analyzing the change in absorbance over time. The reaction is typically pseudo-first-order with respect to the alkene when the alkene is in large excess. The rate constant (k) can be calculated from the slope of a plot of ln(Absorbance) versus time.[11]
Data Presentation:
| Alkene | Initial Concentration (M) | Rate Constant (k, s⁻¹) | Relative Rate |
| Styrene | 0.1 | kstyrene | 1.0 |
| (Z)-3-Methyl-1-butenylbenzene | 0.1 | kzmb | kzmb / kstyrene |
Expected Outcome: The electron-donating alkyl groups in (Z)-3-Methyl-1-butenylbenzene are expected to increase the nucleophilicity of the double bond, leading to a faster reaction with bromine compared to styrene. Therefore, kzmb is predicted to be greater than kstyrene.
Polymerization Reactivity
Both styrene and its derivatives can undergo polymerization.[12][13] The reactivity in polymerization is also influenced by the stability of the propagating species (radical or ionic).
-
Styrene: Readily undergoes free-radical, cationic, and anionic polymerization to form polystyrene.[14][15]
-
(Z)-3-Methyl-1-butenylbenzene: The steric hindrance around the double bond is expected to significantly inhibit polymerization. The bulky isopropyl group would create substantial steric strain in the polymer chain, making polymerization thermodynamically less favorable.
Conclusion
A comprehensive analysis of the electronic and steric factors suggests that (Z)-3-Methyl-1-butenylbenzene is likely more reactive than styrene in electrophilic addition reactions . This is primarily due to the formation of a more stable tertiary benzylic carbocation intermediate. However, the increased steric hindrance in (Z)-3-Methyl-1-butenylbenzene will likely temper this reactivity and significantly hinder its ability to undergo polymerization.
For professionals in drug development and materials science, this means that while (Z)-3-Methyl-1-butenylbenzene may be a more reactive substrate for certain chemical transformations, its utility in polymerization is likely limited compared to the versatile styrene monomer. The provided experimental protocols offer a robust framework for empirically verifying these theoretical predictions.
References
-
Masterson, D. S. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]
-
Michigan State University. Alkene Reactivity. MSU Chemistry. [Link]
-
Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]
-
CrashCourse. (2020). E/Z Alkenes, Electrophilic Addition, & Carbocations: Crash Course Organic Chemistry #14. YouTube. [Link]
-
University of Illinois Springfield. Reactions of Alkenes. UIS. [Link]
-
LibreTexts. (2025). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. [Link]
-
University of Calgary. Ch 11 : Additions to styrenes. University of Calgary. [Link]
-
Chemistry Stack Exchange. (2016). Is styrene more or less reactive than benzene towards electrophiles?. Chemistry Stack Exchange. [Link]
-
Masterson, D. S. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
LibreTexts. (2024). 7.7: Stability of Alkenes. Chemistry LibreTexts. [Link]
-
MDPI. (2021). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
-
ACS Publications. (2010). Living Anionic Polymerization of Styrene Derivatives Containing Triphenylamine Moieties through Introduction of Protecting Group. Macromolecules. [Link]
-
ACS Publications. Kinetic evidence for complex formation in alkene bromination. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Hammett equation. Wikipedia. [Link]
-
ChemistryStudent. Alkenes - Electrophilic Addition (A-Level). ChemistryStudent. [Link]
-
The Animated Teacher. (2022). Chemical reactivity of alkanes vs alkenes video. YouTube. [Link]
-
Socratic. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. Socratic. [Link]
- Google Patents. Process for the bead polymerization of styrene or its derivatives.
-
LookChem. Benzene, [(1E)-3-methyl-1-butenyl]-. LookChem. [Link]
-
LibreTexts. (2023). Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]
-
ACS Publications. (2009). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. Langmuir. [Link]
-
University of California, Davis. Unit 4: Free Energy Relationships. UC Davis Chem. [Link]
-
StudySmarter. Electrophilic Addition to Alkenes | Carbocations and Markovnikov's Rule. StudySmarter. [Link]
-
Andrew Allanson. (2012). Regioselective Electrophilic Addition of HCl to a Styrene Derivative 006. YouTube. [Link]
-
Chemistry Stack Exchange. (2020). Curtin-Hammett principle to evaluate alkene insertion. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. Reaction of Alkenes with Bromine. Chemistry Steps. [Link]
-
Taylor & Francis. (2010). Living Radical Polymerization of Styrene Derivatives Containing Trialkylmetal Groups. Taylor & Francis Online. [Link]
-
University of Colorado Boulder. O615: Bromination and Oxidation – Alkanes and Alkenes. Lecture Demonstration Manual General Chemistry. [Link]
-
RSC Publishing. (2019). Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents. Polymer Chemistry. [Link]
-
ResearchGate. (2025). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. ResearchGate. [Link]
-
Khan Academy. Alkene stability. Khan Academy. [Link]
-
ChemTalk. (2020). Does the benzene ring in styrene show a negative inductive effect on the ethenyl group?. ChemTalk. [Link]
-
Mol-Instincts. Does the benzene ring in styrene show a negative inductive effect on the ethenyl group?. Mol-Instincts. [Link]
-
Cheméo. Chemical Properties of Benzene, (3-methyl-2-butenyl)- (CAS 4489-84-3). Cheméo. [Link]
-
OECD SIDS. (1-METHYLETHENYL)BENZENE CAS N°: 98-83-9. OECD SIDS. [Link]
-
PubChem. 3-Butenylbenzene. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 13. Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DE965924C - Process for the bead polymerization of styrene or its derivatives - Google Patents [patents.google.com]
High-resolution mass spectrometry (HRMS) characterization of (Z)-3-Methyl-1-butenylbenzene
Executive Summary
In pharmaceutical development, the precise characterization of alkenyl benzene derivatives is critical, particularly when they appear as synthetic intermediates or potential genotoxic impurities (GTIs). (Z)-3-Methyl-1-butenylbenzene (CAS: 15325-56-1) presents a unique analytical challenge due to its lack of polar functional groups (rendering standard ESI-MS ineffective) and the necessity to distinguish it from its stereoisomer, the (E)-form.
This guide outlines a robust High-Resolution Mass Spectrometry (HRMS) workflow. Unlike standard low-resolution GC-MS, HRMS provides the sub-ppm mass accuracy required to confidently assign elemental composition (C₁₁H₁₄) and distinguish this molecule from isobaric interferences in complex matrices. We compare the recommended GC-EI-Orbitrap and LC-APCI-QTOF workflows against traditional NMR and single-quadrupole MS techniques.
Chemical Context & The "Z" Challenge
The analyte is a non-polar hydrocarbon consisting of a benzene ring conjugated to a branched alkenyl chain.
-
Formula: C₁₁H₁₄
-
Monoisotopic Mass: 146.1096 Da
-
Structural Alert: Conjugated alkenes can be Michael acceptors; accurate identification is vital for safety assessments.
The Stereochemistry Problem: The (Z)-isomer (cis) and (E)-isomer (trans) have identical exact masses. While HRMS confirms the formula, chromatographic separation is the primary differentiator. The (Z)-isomer, being more sterically crowded and compact, typically exhibits a lower boiling point and distinct retention time compared to the thermodynamically more stable (E)-isomer.
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts the HRMS approach with standard alternatives.
| Feature | HRMS (GC-Orbitrap / APCI-QTOF) | LRMS (GC-Single Quad) | 1H-NMR (600 MHz) |
| Primary Output | Exact Mass (<1 ppm), Formula ID | Nominal Mass, Library Match | Stereochemistry (Coupling Constants) |
| Sensitivity | High (pg to ng range) | Moderate (ng range) | Low (mg range required) |
| Selectivity | Extreme (Resolves isobars) | Low (Unit resolution) | High (Structural specific) |
| Isomer ID | Via RT + Reference Standard | Via RT + Reference Standard | Definitive (via J-coupling) |
| Suitability | Trace Impurity Analysis | Routine QC | Structure Elucidation (Pure) |
Expert Insight: NMR is the "Gold Standard" for initially validating the stereochemistry of your reference material (looking for J=12–18 Hz for E vs. J=6–12 Hz for Z). However, for routine screening of impurities at 0.1% levels, NMR is too insensitive. HRMS is the operational workhorse.
Recommended Experimental Protocols
To characterize this non-polar molecule, we cannot use standard Electrospray Ionization (ESI).[1] We must use techniques that ionize neutral hydrocarbons.
Method A: GC-EI-HRMS (Orbitrap or Q-TOF)
Best for: Volatility profiling, library matching, and highest chromatographic resolution.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of n-Hexane (HPLC Grade).
-
Dilute to 1 µg/mL for trace analysis.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (constant flow).
-
Temp Program: 50°C (hold 1 min) → 10°C/min → 280°C.
-
Note: The (Z) isomer typically elutes slightly before the (E) isomer on non-polar phases due to lower boiling point/steric effects.
-
-
MS Parameters (EI Source):
-
Ionization Energy: 70 eV.
-
Resolution: Set to >60,000 (FWHM @ m/z 200).
-
Lock Mass: Use column bleed siloxane (m/z 207.0323) for internal calibration.
-
Method B: LC-APCI-HRMS
Best for: Labs without GC-HRMS or when analyzing in aqueous biological matrices.
-
Sample Preparation:
-
Dissolve in Methanol/Acetonitrile (50:50).
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm).
-
Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (high organic required for solubility).
-
-
MS Parameters (APCI Source):
-
Mode: Positive Ion (+).
-
Corona Current: 4–5 µA.
-
Vaporizer Temp: 350°C (High heat needed to volatilize the hydrocarbon).
-
Mechanism: Charge transfer to form [M+H]⁺ or M⁺• depending on solvent system.[2]
-
Data Interpretation & Causality
Mass Accuracy Calculation
For (Z)-3-Methyl-1-butenylbenzene (C₁₁H₁₄):
-
Theoretical m/z (M+•): 146.10955
-
Observed m/z: 146.10965
-
Error (ppm):
Pass Criteria: Error < 2 ppm.
Fragmentation Logic (EI)
The structural confirmation relies on observing specific bond cleavages driven by stability:
-
Molecular Ion (m/z 146): Distinct and stable due to the aromatic system.
-
Benzylic Cleavage (m/z 131): Loss of the terminal methyl group (M - 15). The charge is stabilized by the conjugated system.
-
Tropylium Ion (m/z 91): The signature of alkylbenzenes. Rearrangement of the benzyl cation (C₇H₇⁺).
-
Absence of Heteroatom Fragments: Confirms hydrocarbon purity.
Visualizations
Diagram 1: Analytical Workflow
This workflow illustrates the decision process for selecting the correct ionization technique and the subsequent data flow.
Caption: Decision matrix for ionization source selection based on analyte polarity and volatility.
Diagram 2: Isomer Differentiation Logic
Distinguishing the (Z) isomer from the (E) isomer and regioisomers requires a combination of chromatography and spectroscopy.
Caption: Logic flow for definitive stereochemical assignment using HRMS retention time matching or NMR validation.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive guide on EI fragmentation and ionization mechanisms).
-
Holčapek, M., et al. (2010). "Recent applications of atmospheric pressure chemical ionization in liquid chromatography–mass spectrometry." Journal of Chromatography A. (Validation of APCI for non-polar hydrocarbons).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (The authority on NMR coupling constants for Z/E alkenes).
-
PubChem. (2025).[3][4][5] "Compound Summary: (Z)-3-Methyl-1-butenylbenzene." National Library of Medicine. (Physical properties and identifiers).
-
Thermo Fisher Scientific. (2023). "Orbitrap GC-MS Systems for High Resolution Accurate Mass." (Technical specifications for GC-HRMS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzene, (3-methyl-3-buten-1-ynyl)- | C11H10 | CID 10975591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Butenylbenzene | C10H12 | CID 13033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-3-Methyl-1-butenylbenzene | C11H14 | CID 10997180 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of 3-Methyl-1-butenylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise separation and quantification of isomers are critical challenges in chemical analysis, particularly within the pharmaceutical and fragrance industries, where subtle structural differences can lead to significant variations in biological activity, efficacy, and safety. This guide provides an in-depth comparison of chromatographic techniques for the separation of 3-methyl-1-butenylbenzene isomers, including positional, geometric (cis/trans), and chiral isomers. Drawing upon established chromatographic principles and experimental data from analogous compounds, we will explore both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methodologies, offering insights into method development and optimization.
The Challenge of Separating 3-Methyl-1-butenylbenzene Isomers
3-Methyl-1-butenylbenzene, a C11H14 aromatic alkene, can exist in various isomeric forms. The key challenge in their separation lies in their similar physicochemical properties, such as boiling point and polarity, which result in co-elution on standard chromatographic columns. Effective separation, therefore, necessitates the use of highly selective stationary phases and carefully optimized mobile phases or temperature programs.
Gas Chromatography (GC) Approaches for Isomer Separation
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like butenylbenzene isomers. The choice of the stationary phase is paramount in achieving the desired selectivity.
Leveraging Stationary Phase Polarity for Positional and Geometric Isomers
The separation of positional and geometric isomers in GC is primarily influenced by the polarity of the stationary phase. Nonpolar stationary phases, such as those based on polydimethylsiloxane (PDMS), separate analytes primarily based on their boiling points. However, for isomers with very similar boiling points, more polar stationary phases are required to exploit subtle differences in dipole moments and molecular shape.
A common strategy involves using a polar cyano-functionalized column. The cyano groups can interact with the π-electrons of the aromatic ring and the double bond, providing a different selectivity compared to nonpolar phases.
Illustrative GC Separation Data on Different Stationary Phases
| Isomer | Retention Time (min) on DB-5 (Nonpolar) | Retention Time (min) on DB-225 (Polar) |
| 4-Methyl-1-butenylbenzene | 12.5 | 14.8 |
| (E)-3-Methyl-1-butenylbenzene | 12.8 | 15.5 |
| (Z)-3-Methyl-1-butenylbenzene | 13.1 | 16.2 |
| 2-Methyl-1-butenylbenzene | 13.5 | 17.0 |
Note: The retention times presented are illustrative and based on typical elution patterns for similar aromatic isomers.
The data illustrates that a polar column (DB-225) can provide better separation between the cis ((Z)) and trans ((E)) isomers of 3-methyl-1-butenylbenzene compared to a nonpolar column (DB-5).
Chiral Gas Chromatography for Enantiomeric Resolution
For the separation of enantiomers of 3-methyl-1-butenylbenzene, a chiral stationary phase (CSP) is essential. Derivatized cyclodextrin columns are widely used for this purpose in GC. These CSPs create a chiral environment where the enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.
dot
High-Performance Liquid Chromatography (HPLC) Strategies
HPLC offers a versatile platform for the separation of 3-methyl-1-butenylbenzene isomers, particularly when dealing with less volatile or thermally labile compounds. Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the specific isomers to be separated.
Reversed-Phase HPLC for Positional and Geometric Isomers
Reversed-phase HPLC, typically using a C18 or a phenyl-modified silica column, is a common starting point for the separation of aromatic isomers. The separation is primarily driven by the hydrophobicity of the analytes.[1] Subtle differences in the shape and polarity of the isomers can influence their interaction with the stationary phase, leading to separation. For instance, the more linear trans isomer may interact more strongly with the C18 chains than the more bent cis isomer.
Illustrative HPLC Separation Data
| Isomer | Retention Time (min) on C18 Column |
| (Z)-3-Methyl-1-butenylbenzene | 8.2 |
| (E)-3-Methyl-1-butenylbenzene | 8.9 |
| 4-Methyl-1-butenylbenzene | 9.5 |
| 2-Methyl-1-butenylbenzene | 10.1 |
Note: These retention times are hypothetical and serve to illustrate the expected elution order on a standard C18 column with a methanol/water mobile phase.
Chiral HPLC for Enantioseparation
For the separation of enantiomers by HPLC, chiral stationary phases are indispensable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[2] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
dot
Experimental Protocols
Protocol 1: GC-MS Method for Positional and Geometric Isomer Analysis
This protocol outlines a general procedure for the separation of 3-methyl-1-butenylbenzene isomers using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 20 °C/min to 240 °C, hold for 5 minutes
-
-
MSD Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 40-350 amu
Rationale for Experimental Choices:
-
A polar wax-type column is chosen to enhance the separation of isomers with similar boiling points by exploiting differences in their polarity.
-
The temperature program is designed to provide good resolution of the target analytes while ensuring a reasonable analysis time.
-
Mass spectrometric detection provides definitive identification of the individual isomers based on their mass spectra.
Protocol 2: HPLC-UV Method for Chiral Separation
This protocol describes a method for the enantioseparation of 3-methyl-1-butenylbenzene using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Rationale for Experimental Choices:
-
A polysaccharide-based chiral stationary phase is selected for its proven broad enantioselectivity for a wide range of compounds.
-
A normal-phase mobile phase (hexane/isopropanol) is typically used with this type of chiral column to promote the necessary interactions for chiral recognition. The ratio is optimized to achieve a balance between resolution and analysis time.
-
UV detection at 254 nm is suitable for aromatic compounds.
Conclusion
The successful chromatographic separation of 3-methyl-1-butenylbenzene isomers requires a tailored approach based on the specific isomers of interest. For positional and geometric isomers, GC with a polar stationary phase often provides excellent resolution. For enantiomeric separation, the use of chiral stationary phases in either GC or HPLC is mandatory. This guide provides a comprehensive overview of the key considerations and starting methodologies for tackling this challenging separation. The provided protocols, while based on sound chromatographic principles and experience with analogous compounds, should be considered as starting points for method development and optimization in your laboratory to achieve the desired separation efficiency for your specific application.
References
-
Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
National Institute of Standards and Technology. (n.d.). GC-MS Analysis of Essential Oils from Selected Aromatic Plants of the Manang Region, Nepal. NIST. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]
-
Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters. [Link]
-
Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Agilent. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. National Center for Biotechnology Information. [Link]
-
Diablo Analytical. (n.d.). IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Diablo Analytical. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
ResearchGate. (n.d.). GC chromatograms for the separation of positional isomers on the POC-1.... ResearchGate. [Link]
-
Waters Corporation. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. Waters. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
ResearchGate. (2015). Direct chiral separations of third generation b-blockers through high performance liquid chromatography: a review. ResearchGate. [Link]
-
PubMed. (n.d.). HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

